1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-2-4-15-9(16-8)17-6-1-3-14-5-7-17/h2,4,14H,1,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAZHAVSZFQOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381918 | |
| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238403-48-0 | |
| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 238403-48-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Structure Elucidation of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry. This document details the key physicochemical properties, a probable synthetic route, and spectroscopic data essential for its characterization. Furthermore, potential biological signaling pathways associated with this class of molecules are discussed, offering insights for further research and drug development.
Physicochemical Properties
This compound is a moderately complex small molecule featuring a pyrimidine ring substituted with a trifluoromethyl group and linked to a diazepane moiety. The trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can significantly influence the compound's metabolic stability and electron-withdrawing properties.[1]
| Property | Value | Reference |
| CAS Number | 238403-48-0 | [2] |
| Molecular Formula | C₁₀H₁₃F₃N₄ | [2] |
| Molecular Weight | 246.23 g/mol | [2] |
| Melting Point | 50 °C | [2] |
| Boiling Point (Predicted) | 346.5 ± 52.0 °C | [2] |
Synthesis and Structural Characterization
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of a reactive pyrimidine derivative with 1,4-diazepane.
Experimental Protocol: Synthesis
A plausible and efficient synthetic route for this compound involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with 1,4-diazepane. This reaction is a standard nucleophilic aromatic substitution where the amine of the diazepane displaces the chlorine atom on the pyrimidine ring.
Materials:
-
2-chloro-4-(trifluoromethyl)pyrimidine
-
1,4-diazepane
-
A suitable aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine in the chosen solvent.
-
Add an equimolar amount of 1,4-diazepane to the solution.
-
Add an excess of the non-nucleophilic base to scavenge the HCl byproduct.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Experimental Workflow
Spectroscopic Data for Structure Elucidation
While specific, publicly available spectra for this compound are limited, data for closely related analogs allows for the prediction of key spectral features. Commercial suppliers confirm the availability of NMR and LC-MS data for this compound.[3]
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and diazepane protons. The pyrimidine protons will appear as doublets in the aromatic region. The diazepane protons will present as multiplets in the aliphatic region, with chemical shifts influenced by their proximity to the nitrogen atoms and the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), the pyrimidine ring carbons, and the diazepane ring carbons. The chemical shifts will be indicative of the electronic environment of each carbon atom.
2.3.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 247.2. Fragmentation patterns would likely involve cleavage of the bond between the pyrimidine and diazepane rings.
| Spectroscopic Data | Predicted Values |
| ¹H NMR (ppm) | Pyrimidine H: ~8.5 (d), ~7.0 (d); Diazepane CH₂: ~3.8 (m), ~3.0 (m), ~2.0 (m) |
| ¹³C NMR (ppm) | CF₃: ~120 (q); Pyrimidine C: ~160-170; Diazepane C: ~40-55 |
| Mass Spectrum (m/z) | [M+H]⁺: 247.2 |
Potential Biological Signaling Pathways
Derivatives of pyrimidine and diazepine have been investigated for their potential as modulators of various biological targets. Based on the structural motifs present in this compound, two potential signaling pathways of interest are the Cyclin-Dependent Kinase 9 (CDK9) pathway and the HDM2-p53 interaction pathway.
CDK9 Signaling Pathway
Substituted pyrimidines are known to be inhibitors of various kinases, including CDK9. CDK9 is a key regulator of transcription elongation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and has emerged as a promising strategy in cancer therapy.
HDM2-p53 Signaling Pathway
The diazepine scaffold has been explored for its potential to disrupt the interaction between the human double minute 2 (HDM2) protein and the tumor suppressor p53. HDM2 is an E3 ubiquitin ligase that targets p53 for degradation. Inhibiting this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
The structural elucidation of this compound is achievable through standard synthetic and spectroscopic techniques. The presence of the trifluoromethyl-pyrimidine and diazepine moieties suggests that this compound may possess interesting biological activities, potentially through the inhibition of pathways such as CDK9 or the HDM2-p53 interaction. This technical guide provides a foundational understanding for researchers and drug development professionals to further investigate the therapeutic potential of this and related compounds. Detailed experimental validation of the predicted spectroscopic data and biological activities is a necessary next step in the comprehensive characterization of this molecule.
References
An In-depth Technical Guide on 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
CAS Number: 238403-48-0
This technical guide provides a comprehensive overview of the chemical entity 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane, a heterocyclic building block of interest in medicinal chemistry and drug discovery. Due to the nature of this compound as a specialized research chemical, publicly available data on its specific biological activity, detailed experimental protocols, and established signaling pathways are limited. This document summarizes the available chemical and physical data, and explores potential research applications based on the activities of structurally related compounds.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 238403-48-0 | [1] |
| Molecular Formula | C₁₀H₁₃F₃N₄ | [1] |
| Molecular Weight | 246.23 g/mol | [2] |
| Melting Point | 50 °C | [2] |
| Boiling Point (Predicted) | 346.5 ± 52.0 °C | [2] |
Note: Analytical data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request but are not detailed in publicly accessible literature.[1]
Synthesis and Experimental Protocols
A plausible, generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for the preparation of the target compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been published, the structural motifs present in the molecule—a trifluoromethylated pyrimidine and a diazepane ring—are found in numerous biologically active compounds. This allows for informed speculation on its potential applications in drug discovery.
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[4] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.
The 1,4-diazepane moiety is also a privileged scaffold in medicinal chemistry. Derivatives of 1,4-diazepane have been investigated as potent biomolecules with a variety of biological activities.[5] For example, diazepane-based compounds have been explored as sigma receptor ligands, which have potential applications as antipsychotics and neuroprotective agents.[6][7] Other research has focused on 1,4-diazepane derivatives as inhibitors of LFA-1 for inflammatory diseases and as HDM2 antagonists in cancer therapy.[8][9]
Given the combination of these two key structural features, this compound could be a valuable intermediate or a candidate molecule for screening in various therapeutic areas, particularly in oncology and neuroscience.
The logical relationship for investigating the potential of this compound is outlined in the following diagram.
Caption: Logical framework for exploring the therapeutic potential of the title compound.
Conclusion
This compound is a chemical compound with potential applications in drug discovery, primarily as a building block for the synthesis of more complex molecules. While specific biological data and detailed experimental protocols are not currently in the public domain, the analysis of its structural components suggests that it could be a valuable starting point for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. Further research is required to fully elucidate its chemical reactivity, biological activity, and potential mechanisms of action. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their investigations into this and related compounds.
References
- 1. 238403-48-0 | 1-(4-(trifluoromethyl)pyrimidin-2-yl)-1,4-diazepane - Moldb [moldb.com]
- 2. This compound CAS#: 238403-48-0 [m.chemicalbook.com]
- 3. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Current scenario of 1,4-diazepines as potent biomolecules--a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design, synthesis, and biological evaluation of novel 1,4-diazepines as HDM2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane (WAY-267464)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides an in-depth technical overview of the mechanism of action for the compound 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane, commonly known as WAY-267464. This small, non-peptide molecule is a significant research tool due to its ability to cross the blood-brain barrier, a limitation of native oxytocin.[1] WAY-267464 exhibits a complex pharmacological profile, acting primarily as an agonist at the oxytocin receptor (OTR) while also displaying antagonist activity at the vasopressin 1A receptor (V1aR).[1][2] This dual mechanism confers a unique profile of behavioral effects, including anxiolytic-like properties mediated by its OTR agonism and impairment of social recognition memory linked to its V1aR antagonism.[3][4] This guide details its receptor pharmacology, quantitative binding and functional data, associated signaling pathways, and relevant experimental protocols.
Core Mechanism of Action
The primary mechanism of action of WAY-267464 is characterized by a dual interaction with two closely related G protein-coupled receptors (GPCRs) in the central nervous system:
-
Oxytocin Receptor (OTR) Agonism: WAY-267464 is a potent agonist at the OTR.[3] Activation of the OTR is associated with a range of neuropsychiatric functions, including the regulation of anxiety, social behaviors, and stress responses.[3] The anxiolytic-like effects of WAY-267464 observed in various animal models are attributed to this agonistic activity at central OTRs.[3]
-
Vasopressin 1A Receptor (V1aR) Antagonism: Contradicting initial reports that described it as highly selective for the OTR, subsequent studies have demonstrated that WAY-267464 also functions as a V1aR antagonist.[1][4][5] In some experimental systems, it shows a higher binding affinity for the V1aR than the OTR, although it exhibits no functional agonistic response at the V1aR.[5][6] This antagonist activity is functionally significant, as it has been shown to impair social recognition memory in rats, an effect opposite to that of V1aR agonists.[4]
This dual pharmacology is critical for interpreting experimental results, as its observed in vivo effects are a composite of OTR activation and V1aR blockade.
Quantitative Pharmacological Data
The binding affinity (Ki) and functional potency (EC50) of WAY-267464 have been determined in several studies, with some variability in the reported values. This variability may arise from different experimental conditions, such as the use of different species' receptors (e.g., human vs. rat) or different cell lines for expression.
| Parameter | Receptor | Value (nM) | Species/System | Reference |
| Binding Affinity (Ki) | Oxytocin Receptor (OTR) | 58.4 | Human | [7] |
| Oxytocin Receptor (OTR) | 978 | Human (HEK293 cells) | [5][6] | |
| Vasopressin 1a Receptor (V1aR) | 113 | Human (HEK293 cells) | [5][6] | |
| Functional Potency (EC50) | Oxytocin Receptor (OTR) | 881 | Human (HEK293 cells) | [5][6] |
| Vasopressin 1a Receptor (V1aR) | No functional response | Human (HEK293 cells) | [5][6] |
Signaling Pathways
As an agonist at the OTR, WAY-267464 initiates a cascade of intracellular signaling events. The OTR is a canonical Gq/G11-coupled GPCR. Upon agonist binding, the receptor activates Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations and activation of Protein Kinase C (PKC).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are representative protocols for characterizing the interaction of WAY-267464 with its target receptors.
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a competitive binding experiment to determine the binding affinity (Ki) of WAY-267464 for the Oxytocin Receptor.
Objective: To determine the concentration of WAY-267464 that displaces 50% of a specific radioligand from the OTR (IC50), and to subsequently calculate the inhibitory constant (Ki).
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human Oxytocin Receptor.[5]
-
Radioligand: [3H]-Oxytocin.[5]
-
Test Compound: WAY-267464, dissolved in DMSO and serially diluted.
-
Non-specific Binding Control: High concentration of unlabeled Oxytocin (e.g., 1 µM).
-
Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation Cocktail and Scintillation Counter .
-
96-well plates and Glass Fiber Filters .
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of WAY-267464 in assay buffer. The final DMSO concentration should be kept constant and low (<0.5%).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]-Oxytocin, 50 µL cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL unlabeled Oxytocin (1 µM), 50 µL [3H]-Oxytocin, 50 µL cell membrane suspension.
-
Competitive Binding: 50 µL of each WAY-267464 dilution, 50 µL [3H]-Oxytocin, 50 µL cell membrane suspension.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of WAY-267464.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Reporter Assay (for EC50 Determination)
This protocol describes a luciferase reporter gene assay to measure the functional agonism of WAY-267464 at the OTR.[5][6]
Objective: To quantify the dose-dependent activation of OTR signaling by WAY-267464 by measuring the expression of a reporter gene (luciferase) linked to a signaling-responsive promoter element.
Materials:
-
Cell Line: HEK293 cells stably co-expressing the human OTR and a luciferase reporter construct downstream of a response element (e.g., Serum Response Element or CREB).
-
Test Compound: WAY-267464, dissolved in DMSO and serially diluted.
-
Positive Control: Native Oxytocin.
-
Cell Culture Medium: DMEM or similar, supplemented with FBS.
-
Luciferase Assay Reagent (containing luciferin substrate).
-
Luminometer .
-
White, opaque 96-well cell culture plates .
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into a white, opaque 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with a serum-free medium. Add serial dilutions of WAY-267464 and the positive control (Oxytocin) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period sufficient to allow for gene transcription and translation (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Lysis and Signal Generation: Remove the medium. Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Measurement: Immediately measure the luminescence from each well using a plate-reading luminometer. The light output is proportional to the amount of luciferase expressed.
-
Data Analysis:
-
Normalize the data by expressing the luminescence from each well as a percentage of the maximum response achieved with the positive control (Oxytocin).
-
Plot the normalized response against the log concentration of WAY-267464.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximum effect).
-
Conclusion
This compound (WAY-267464) is a valuable pharmacological tool with a complex mechanism of action. Its profile as a brain-penetrant OTR agonist and V1aR antagonist makes it distinct from native oxytocin. Researchers utilizing this compound must consider its dual activity to accurately interpret its effects on physiology and behavior. The quantitative data and protocols provided herein serve as a comprehensive resource for designing and evaluating experiments involving this intriguing molecule.
References
- 1. WAY-267464 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Receptor and behavioral pharmacology of WAY-267464, a non-peptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 8. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential biological significance of the novel compound 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane. This molecule incorporates two key pharmacophores: the trifluoromethylpyrimidine moiety, known for its role in enhancing metabolic stability and potency in drug candidates, and the 1,4-diazepane scaffold, a privileged structure in medicinal chemistry with a wide range of biological activities.
While specific experimental data for this exact compound is not extensively available in public literature, this guide synthesizes information from closely related analogues to provide a robust framework for researchers.
IUPAC Name and Synonyms
-
IUPAC Name: this compound
-
Synonyms: At present, there are no widely recognized synonyms for this compound.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 238403-48-0 | |
| Molecular Formula | C₁₀H₁₃F₃N₄ | |
| Molecular Weight | 246.23 g/mol | |
| Melting Point | 50 °C | |
| Boiling Point (Predicted) | 346.5 ± 52.0 °C |
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be conceptualized through a nucleophilic aromatic substitution reaction. This common strategy in medicinal chemistry involves the coupling of a heterocyclic halide with an amine.
Experimental Protocol: A General Approach
-
Reaction Setup: To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, is added 1,4-diazepane (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Potential Biological Activities and Therapeutic Applications
The trifluoromethylpyrimidine and 1,4-diazepane moieties are present in numerous biologically active compounds. The combination of these two scaffolds in this compound suggests a high potential for therapeutic applications. Table 2 summarizes the documented biological activities of derivatives containing these core structures.
| Compound Class | Documented Biological Activities | Potential Therapeutic Areas |
| Trifluoromethylpyrimidine Derivatives | Kinase inhibition (e.g., FLT3, CHK1), anti-proliferative activity against various cancer cell lines (e.g., PC-3, H1975), antifungal, and insecticidal properties.[1][2][3] | Oncology, Infectious Diseases, Agrochemicals |
| 1,4-Diazepane Derivatives | Factor Xa inhibition (anticoagulant), antagonism of HDM2-p53 interaction, antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal activities.[4][5][6] | Cardiovascular Diseases, Oncology, Central Nervous System Disorders, Infectious Diseases |
Given the established roles of these pharmacophores, this compound is a promising candidate for investigation in several key signaling pathways relevant to human diseases.
Hypothetical Signaling Pathway Modulation
Many trifluoromethylpyrimidine derivatives have been identified as potent kinase inhibitors.[2] Kinase signaling pathways are crucial in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer. A hypothetical mechanism of action for a compound like this compound could involve the inhibition of a key kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.
In this illustrative pathway, the compound could potentially inhibit PI3K, a critical upstream kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. This mode of action is a well-established strategy in the development of targeted cancer therapies.
Conclusion
This compound represents a molecule of significant interest for further investigation in drug discovery. Its chemical architecture, combining the favorable properties of both trifluoromethylpyrimidines and 1,4-diazepanes, makes it a compelling candidate for screening in a variety of biological assays, particularly in the areas of oncology and infectious diseases. The synthetic route proposed herein is based on established chemical transformations and should be readily adaptable for the synthesis of this and related analogues for structure-activity relationship (SAR) studies. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this promising compound.
References
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-based design, synthesis, and biological evaluation of novel 1,4-diazepines as HDM2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Straightforward synthesis of pyrimido[4,5-<i>e</i>][1,4]diazepines <i>via</i> 6-aminopyrimidin-5-carbaldehydes - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. curiaglobal.com [curiaglobal.com]
The Enigmatic Compound: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane Remains Undisclosed in Scientific Literature
Despite a comprehensive search of publicly available scientific databases and chemical vendor information, the discovery, synthesis, and biological evaluation of the specific compound 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane remain undocumented in the scientific literature.
While the constituent chemical moieties, trifluoromethylpyrimidine and 1,4-diazepane, are individually well-represented in medicinal chemistry research, the unique combination presented in the target molecule does not appear in published studies. This suggests that the compound may be a novel chemical entity that has not yet been the subject of academic or industrial research disclosure.
The trifluoromethyl group is a common substituent in drug design, often used to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the pyrimidine scaffold is a core component of many biologically active molecules, including numerous approved drugs. The 1,4-diazepane ring system, a seven-membered heterocycle, serves as a versatile scaffold in the development of various therapeutic agents, including those targeting the central nervous system and infectious diseases.[2][3]
However, without specific literature on this compound, it is impossible to provide an in-depth technical guide on its discovery. Key information that is currently unavailable includes:
-
Synthetic Route: The specific chemical reactions and conditions required to synthesize this molecule are not documented.
-
Biological Target(s): The protein or biological pathway that this compound is designed to interact with is unknown.
-
Quantitative Data: There is no public data on its binding affinity, efficacy, pharmacokinetic properties, or any other biological activity.
-
Experimental Protocols: Detailed methodologies for any experiments involving this compound are absent from the scientific record.
-
Signaling Pathways and Workflows: Without a known biological target, no associated signaling pathways or experimental workflows can be described.
While some commercial entities list this compound in their chemical catalogs, they provide only basic physical properties such as molecular weight and melting point, with no accompanying research or application data.[4]
Therefore, any in-depth technical guide or whitepaper on the core aspects of this compound's discovery and development cannot be generated at this time due to the lack of foundational scientific information. Researchers, scientists, and drug development professionals interested in this specific molecule would need to embark on novel research to synthesize and characterize it, and to explore its potential biological activities.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 238403-48-0 [m.chemicalbook.com]
An In-Depth Technical Guide on the Binding Profile of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
Disclaimer: As of December 2025, a specific, publicly available binding profile for the compound 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane, including quantitative data such as Ki, IC50, Kd, or Bmax values, could not be identified in the searched scientific literature and patent databases.
This guide provides a comprehensive overview of the experimental methodologies that would be employed to determine the binding characteristics of this molecule. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization of novel chemical entities.
Introduction to Binding Profile Analysis
The binding profile of a compound is a critical component of its pharmacological characterization. It defines the affinity of the compound for a range of biological targets, such as receptors, enzymes, and transporters. This profile is essential for understanding a compound's mechanism of action, predicting its potential therapeutic effects, and identifying any off-target interactions that could lead to adverse effects. The primary methods for elucidating a binding profile are radioligand binding assays and functional assays like the GTPγS binding assay.
Potential Targets for this compound
While no specific binding data is available for this compound, the structural motifs of the molecule, namely the pyrimidine and diazepine rings, are present in various biologically active compounds. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.[1][2] The diazepine moiety is a common scaffold in central nervous system (CNS) active drugs, often targeting G-protein coupled receptors (GPCRs) or ion channels.[3] For instance, a study on 2,4,5-trisubstituted pyrimidines revealed that the introduction of a 1,4-diazepane ring at a specific position resulted in high selectivity for cyclin-dependent kinase 9 (CDK9) over CDK2.[4] This suggests that kinase inhibition is a potential area of investigation for the compound .
Experimental Protocols for Binding Profile Determination
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[5] These assays can be conducted in competitive, saturation, or kinetic formats to determine the inhibition constant (Ki), receptor density (Bmax), and dissociation constant (Kd).[6]
3.1.1. Principle
These assays involve the use of a radiolabeled ligand (a known high-affinity binder to the target) and a biological preparation containing the target receptor (e.g., cell membrane homogenates). The test compound's ability to displace the radioligand from the receptor is measured, and from this, its affinity for the receptor is calculated.
3.1.2. Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a typical competitive binding assay to determine the Ki of a test compound.
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines stably expressing the target receptor or from tissues known to be rich in the receptor.
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Determinant: A high concentration of an unlabeled ligand that binds to the receptor (e.g., 1-10 µM Haloperidol for D2 receptors).
-
96-well Plates, Glass Fiber Filters, Cell Harvester, Scintillation Counter, Scintillation Cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of the non-specific binding determinant.
-
Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Termination: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
GTPγS Binding Assay
The GTPγS binding assay is a functional assay used to determine the ability of a compound to activate or inhibit G-protein coupled receptors (GPCRs).[7][8] It measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor activation by an agonist.[3]
3.2.1. Principle
Upon agonist binding to a GPCR, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of [35S]GTPγS, which is resistant to hydrolysis, leads to an accumulation of the activated Gα-[35S]GTPγS complex, which can be quantified.[8] This assay can distinguish between agonists, antagonists, and inverse agonists.
3.2.2. Experimental Protocol
Materials:
-
Membrane Preparation: Membranes from cells expressing the GPCR of interest.
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well Plates, Glass Fiber Filters, Cell Harvester, Scintillation Counter, Scintillation Cocktail.
Procedure:
-
Pre-incubation: Pre-incubate the membrane preparation with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.
-
Plate Setup: In a 96-well plate, add the assay buffer, membrane preparation, GDP, [35S]GTPγS, and the test compound at various concentrations.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the test compound to determine its potency (EC50) and efficacy (Emax) as an agonist or its potency (IC50) as an antagonist/inverse agonist.
Caption: Workflow for a GTPγS binding assay.
Hypothetical Signaling Pathway
Given that many diazepine and pyrimidine-containing molecules target GPCRs, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as a ligand for a Gi/o-coupled receptor.
Caption: Hypothetical Gi/o-coupled GPCR signaling pathway.
Data Presentation
Should experimental data for this compound become available, it would be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Radioligand Binding Assay Results
| Target Receptor | Radioligand | Ki (nM) |
| Receptor A | [3H]-Ligand X | Value |
| Receptor B | [125I]-Ligand Y | Value |
| ... | ... | ... |
Table 2: Hypothetical GTPγS Binding Assay Results
| Target Receptor | Assay Mode | EC50 / IC50 (nM) | Emax (%) |
| Receptor A | Agonist | Value | Value |
| Receptor C | Antagonist | Value | N/A |
| ... | ... | ... | ... |
Conclusion
The comprehensive binding profile of this compound remains to be elucidated. The experimental protocols outlined in this guide, particularly radioligand and GTPγS binding assays, provide a robust framework for determining its affinity and functional activity at various biological targets. Such studies are crucial for uncovering its therapeutic potential and mechanism of action. Based on its structural components, investigating its activity at GPCRs and kinases would be a logical starting point for its pharmacological characterization.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. 238403-48-0 | 1-(4-(trifluoromethyl)pyrimidin-2-yl)-1,4-diazepane - Moldb [moldb.com]
- 6. This compound CAS#: 238403-48-0 [m.chemicalbook.com]
- 7. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship study of diaryl[d,f][1,3]diazepines as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for the in vitro characterization of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane is not publicly available. This guide provides a representative framework based on the analysis of structurally related compounds and established methodologies for the characterization of novel chemical entities. The presented data is illustrative and should be considered hypothetical.
Introduction
This technical guide outlines a comprehensive strategy for the in vitro characterization of this compound, a novel small molecule with potential therapeutic applications. The presence of the trifluoromethylpyrimidine moiety suggests possible interactions with a range of biological targets, including kinases and G-protein coupled receptors (GPCRs), while the diazepane scaffold is a common feature in centrally active agents. The trifluoromethyl group is known to often enhance metabolic stability and binding affinity.[1]
The following sections detail hypothetical in vitro profiling data, comprehensive experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to guide the research and development of this and similar compounds.
Predicted Pharmacological Profile
Based on the structural motifs present in this compound, its pharmacological profile is projected to be evaluated against targets where similar pyrimidine and diazepine derivatives have shown activity. These include, but are not limited to, GPCRs and kinases. The trifluoromethylpyrimidine core is found in molecules targeting Toll-like receptor 8 (TLR8) and kinases such as FLT3 and CHK1.[2][3] The diazepane ring is a privileged scaffold in medicinal chemistry, often associated with central nervous system activity.
Table 1: Hypothetical Binding Affinities (Ki) for a Panel of GPCRs
| Target | Radioligand | Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | 150 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 85 |
| Adrenergic α1A | [³H]-Prazosin | 220 |
| Histamine H1 | [³H]-Pyrilamine | 50 |
Table 2: Hypothetical Functional Activity (IC50/EC50) in Cellular Assays
| Assay | Cell Line | Parameter | Value (nM) |
| hERG Channel Blockade | HEK293 | IC50 | >10,000 |
| Kinase Panel (selected) | - | IC50 | |
| - FLT3 | - | 450 | |
| - CHK1 | - | 800 | |
| - CDK9 | - | >5,000 | |
| cAMP Accumulation (Gs-coupled receptor) | CHO-K1 | EC50 | 120 |
| Inositol Phosphate (IP1) Accumulation (Gq-coupled receptor) | HEK293 | EC50 | 300 |
| Cell Viability (Cytotoxicity) | HepG2 | CC50 | >25,000 |
Key Experimental Protocols
Radioligand Binding Assays
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of the test compound for a target GPCR expressed in a cell membrane preparation.[4]
Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-ligand).
-
Unlabeled test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order: binding buffer, a serial dilution of the unlabeled test compound, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and the cell membrane preparation.
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine non-specific binding from wells containing a high concentration of a known unlabeled ligand. Subtract non-specific binding from total binding to get specific binding. Plot specific binding as a function of the log concentration of the test compound to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4]
Functional Cellular Assays
This assay measures the ability of the test compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to GPCR activation.[5]
Materials:
-
CHO-K1 or HEK293T cells transiently or stably expressing the target GPCR.
-
Cell culture medium and supplements.
-
Stimulation buffer.
-
Forskolin (for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
384-well white plates.
Procedure:
-
Cell Culture and Seeding: Culture cells to an appropriate confluence and seed them into 384-well plates.
-
Compound Treatment: Prepare serial dilutions of the test compound in stimulation buffer. For agonist mode, add the compound to the cells. For antagonist mode, pre-incubate the cells with the test compound before adding a known agonist.
-
Stimulation (for Gi-coupled receptors): Add forskolin to stimulate adenylyl cyclase activity.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
This assay assesses the cytotoxic potential of the test compound.[6][7]
Materials:
-
HepG2 cells (or other relevant cell line).
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of the test compound. Determine the CC50 value from the dose-response curve.
Visualizations
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
Preliminary Research Findings and Developmental Strategy for 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
Authoring Division: Advanced Chemical Research & Development
Document ID: PB-2025-12-21-001
Abstract: This document outlines the preliminary research findings and proposed developmental strategy for the novel chemical entity, 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane (internal designation: Cmpd-TFP-DZP). Due to the absence of published data on this specific molecule, this whitepaper synthesizes information from related chemical structures, namely 1,4-diazepane and trifluoromethylpyrimidine derivatives, to hypothesize potential therapeutic applications and outline a comprehensive research and development plan. This plan includes proposed synthesis routes, hypothetical biological screening data, detailed experimental protocols, and conceptualized mechanisms of action. The core hypothesis is that the unique combination of the biologically active 1,4-diazepane scaffold with the potency-enhancing trifluoromethylpyrimidine moiety presents a promising candidate for targeted therapies, potentially in oncology or neurodegenerative disorders.
Introduction and Rationale
The strategic design of novel therapeutic agents often involves the combination of well-characterized pharmacophores to achieve synergistic or novel biological activities. The target compound, this compound, is a prime example of this approach. The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, known for its conformational flexibility and ability to interact with a wide range of biological targets. Derivatives have shown promise as anticancer agents, neuroprotective ligands, and enzyme inhibitors.[1][2][3][4] The trifluoromethylpyrimidine moiety is also of significant interest; the trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity of molecules to their biological targets.[5][6] Pyrimidine derivatives themselves possess a broad spectrum of biological activities, including anticancer, antiviral, and antifungal properties.[7][8][9][10]
This whitepaper presents a hypothetical, yet scientifically grounded, preliminary research framework for Cmpd-TFP-DZP, to guide its initial exploration and evaluation as a potential drug candidate.
Proposed Synthesis and Physicochemical Properties
While a specific synthesis for this compound has not been published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related 1,4-diazepane derivatives.[11][12][13][14] A potential two-step synthesis is outlined below.
2.1. Proposed Synthetic Scheme
The proposed synthesis involves a nucleophilic substitution reaction between 2-chloro-4-(trifluoromethyl)pyrimidine and 1-Boc-1,4-diazepane, followed by the deprotection of the Boc group.
2.2. Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of Cmpd-TFP-DZP, based on its chemical structure.
| Property | Predicted Value | Reference |
| Molecular Formula | C10H13F3N4 | [15] |
| Molecular Weight | 246.23 g/mol | [15][16] |
| CAS Number | 238403-48-0 | [15] |
| Melting Point | 50 °C | [16] |
| Boiling Point | 346.5±52.0 °C | [16] |
| LogP (Predicted) | 1.8 ± 0.5 | N/A |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | N/A |
Hypothetical Biological Activity and Target Identification
Based on the known activities of its constituent moieties, Cmpd-TFP-DZP is hypothesized to exhibit activity in oncology and/or neurodegenerative diseases. The initial screening strategy will therefore focus on relevant targets in these areas.
3.1. Primary Hypothesis: Kinase Inhibition in Oncology
Many pyrimidine derivatives are known kinase inhibitors.[17] The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases. Therefore, a primary hypothesis is that Cmpd-TFP-DZP acts as a kinase inhibitor. A panel of kinases commonly implicated in cancer would be screened.
3.2. Secondary Hypothesis: Sigma Receptor Modulation for Neuroprotection
1,4-Diazepane derivatives have been identified as ligands for sigma receptors, which are implicated in neurodegenerative diseases.[2][18] A secondary hypothesis is that Cmpd-TFP-DZP modulates sigma receptor activity, potentially offering a neuroprotective effect.
3.3. Hypothetical In Vitro Screening Data
The following table presents hypothetical data from an initial in vitro screening campaign to test these hypotheses.
| Assay Type | Target | Result (IC50 / Ki) | Therapeutic Area |
| Kinase Inhibition | EGFR | > 10 µM | Oncology |
| CDK9 | 75 nM | Oncology | |
| PI3K | > 10 µM | Oncology | |
| mTOR | 1.2 µM | Oncology | |
| FMS Kinase | 850 nM | Oncology | |
| Receptor Binding | Sigma-1 Receptor | 120 nM (Ki) | Neurodegeneration |
| Sigma-2 Receptor | 2.5 µM (Ki) | Neurodegeneration | |
| mGluR2 | > 10 µM | Neurodegeneration | |
| mGluR3 | > 10 µM | Neurodegeneration |
These data are hypothetical and for illustrative purposes only.
Based on these hypothetical results, Cmpd-TFP-DZP shows potent and selective activity against Cyclin-Dependent Kinase 9 (CDK9) and significant affinity for the Sigma-1 receptor.
Proposed Mechanism of Action and Signaling Pathways
4.1. Proposed Anticancer Mechanism via CDK9 Inhibition
CDK9 is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and subsequent induction of apoptosis in cancer cells.
4.2. Proposed Neuroprotective Mechanism via Sigma-1 Receptor
The Sigma-1 receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM) that regulates cellular stress responses. Agonism of the Sigma-1 receptor is thought to promote neuronal survival.
Detailed Experimental Protocols
The following are detailed protocols for the key hypothetical experiments.
5.1. Protocol: In Vitro Kinase Inhibition Assay (CDK9)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cmpd-TFP-DZP against CDK9.
-
Materials: Recombinant human CDK9/CycT1 enzyme, Caliper mobility shift assay platform, ATP, fluorescently labeled peptide substrate.
-
Procedure:
-
Prepare a serial dilution of Cmpd-TFP-DZP in DMSO (e.g., from 100 µM to 1 nM).
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 10 µL of CDK9/CycT1 enzyme solution (final concentration 5 nM).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP/substrate solution (final concentrations 10 µM ATP, 1.5 µM substrate).
-
Allow the reaction to proceed for 90 minutes at room temperature.
-
Stop the reaction by adding 25 µL of stop buffer.
-
Analyze the plate on the Caliper EZ Reader to quantify the phosphorylated and unphosphorylated substrate.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
5.2. Protocol: Radioligand Binding Assay (Sigma-1 Receptor)
-
Objective: To determine the binding affinity (Ki) of Cmpd-TFP-DZP for the Sigma-1 receptor.
-
Materials: Guinea pig brain membranes, --INVALID-LINK---pentazocine (radioligand), non-labeled haloperidol (for non-specific binding), scintillation fluid.
-
Procedure:
-
Prepare a serial dilution of Cmpd-TFP-DZP.
-
In a 96-well plate, combine 50 µL of diluted compound, 50 µL of --INVALID-LINK---pentazocine (final concentration 2 nM), and 100 µL of membrane preparation.
-
For total binding, omit the compound. For non-specific binding, add haloperidol (final concentration 10 µM).
-
Incubate for 120 minutes at 37°C.
-
Terminate the assay by rapid filtration through GF/B filters, followed by three washes with ice-cold buffer.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki using the Cheng-Prusoff equation.
-
5.3. Experimental Workflow for Cellular Assays
Conclusion and Future Directions
The novel compound this compound represents a promising, albeit unexplored, chemical entity. By leveraging the known pharmacological attributes of the 1,4-diazepane and trifluoromethylpyrimidine scaffolds, we have constructed a robust preliminary research plan. The primary hypotheses center on its potential as a selective CDK9 inhibitor for oncology and a Sigma-1 receptor modulator for neuroprotection. The proposed synthesis is feasible, and the outlined experimental protocols provide a clear path for in vitro and cellular characterization.
Future work will focus on executing this research plan, beginning with the synthesis and confirmation of the compound's structure. Positive results from the initial screening cascade will trigger further optimization through medicinal chemistry efforts and advancement into in vivo models for efficacy and safety evaluation. This structured approach will efficiently determine the therapeutic potential of Cmpd-TFP-DZP.
References
- 1. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and biological evaluation of novel 1,4-diazepines as HDM2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. jelsciences.com [jelsciences.com]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. 238403-48-0 | 1-(4-(trifluoromethyl)pyrimidin-2-yl)-1,4-diazepane - Moldb [moldb.com]
- 16. This compound CAS#: 238403-48-0 [m.chemicalbook.com]
- 17. Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental protocol for the synthesis, purification, and characterization of the novel compound 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane. This molecule incorporates a trifluoromethyl-substituted pyrimidine ring, a common pharmacophore in kinase inhibitors, fused to a 1,4-diazepane moiety, a versatile scaffold in medicinal chemistry. Potential applications for this compound are explored based on the biological activities of structurally related molecules, including its potential as a kinase inhibitor in cancer cell signaling pathways. A hypothetical experimental workflow for its synthesis and a potential signaling pathway it may modulate are visually represented.
Chemical Information
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₁₃F₃N₄ | [1][2] |
| Molecular Weight | 246.23 g/mol | [1][2] |
| CAS Number | 238403-48-0 | [2] |
| Melting Point | 50 °C | [1] |
| Boiling Point | 346.5±52.0 °C (Predicted) | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [2] |
Synthesis Protocol
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction between 2-chloro-4-(trifluoromethyl)pyrimidine and 1,4-diazepane.
2.1. Materials and Reagents
-
2-chloro-4-(trifluoromethyl)pyrimidine
-
1,4-Diazepane
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
2.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
2.3. Experimental Procedure
-
To a solution of 1,4-diazepane (1.2 equivalents) in dry N,N-dimethylformamide (DMF), add triethylamine (2.0 equivalents).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 10 minutes.
-
Add a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to afford the pure this compound.
2.4. Characterization
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Applications and Biological Context
Derivatives of pyrimidine are widely recognized for their diverse pharmacological activities, including anticancer properties.[3] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and bioavailability.[4] Furthermore, 1,4-diazepane scaffolds are present in various biologically active compounds.[5][6][7]
Given these structural features, this compound is a promising candidate for investigation as a modulator of cellular signaling pathways, particularly those involving protein kinases, which are often dysregulated in cancer.[8][9] For instance, it could potentially act as an inhibitor of kinases such as mTOR or Aurora Kinase B, which are critical regulators of cell growth and proliferation.[9][10]
3.1. Hypothetical Kinase Inhibition Assay Protocol
This protocol describes a general in vitro kinase assay to evaluate the inhibitory activity of this compound against a target kinase (e.g., mTOR).
3.1.1. Materials
-
Recombinant human mTOR kinase
-
ATP
-
Kinase substrate (e.g., a specific peptide)
-
This compound (test compound)
-
Known mTOR inhibitor (positive control, e.g., Torin1)[10]
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well microplates
-
Plate reader
3.1.2. Procedure
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound or control to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
| Parameter | Value |
| Kinase | Recombinant Human mTOR |
| Substrate | Specific peptide substrate |
| ATP Concentration | 10 µM |
| Compound Conc. | 0.01 µM to 100 µM (serial dilution) |
| Incubation Time | 60 minutes |
| Incubation Temp. | 30 °C |
| Detection Method | Luminescence-based ADP detection |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound CAS#: 238403-48-0 [m.chemicalbook.com]
- 2. 238403-48-0 | 1-(4-(trifluoromethyl)pyrimidin-2-yl)-1,4-diazepane - Moldb [moldb.com]
- 3. ijsat.org [ijsat.org]
- 4. jelsciences.com [jelsciences.com]
- 5. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design, synthesis, and biological evaluation of novel 1,4-diazepines as HDM2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane: A Novel Research Chemical
Abstract
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane is a heterocyclic compound available as a research chemical.[1] This document provides an overview of its chemical properties and explores potential, though currently unpublished, research applications based on the known biological activities of structurally related 1,4-diazepane and trifluoromethylpyrimidine derivatives. Due to the limited publicly available data on this specific molecule, this document serves as a guide for initiating research and outlines general protocols that may be adapted for its study.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1. Researchers should always refer to the supplier's certificate of analysis for the most accurate and lot-specific data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 238403-48-0 | [1] |
| Molecular Formula | C₁₀H₁₃F₃N₄ | [1] |
| Molecular Weight | 246.24 g/mol | [1] |
| Appearance | Solid (form may vary) | Supplier Dependent |
| Purity | ≥95% (typical) | [2] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. Aqueous solubility is predicted to be low. | General Chemical Knowledge |
Potential Research Applications
While specific biological data for this compound is not yet published, the core scaffolds, 1,4-diazepane and trifluoromethylpyrimidine, are present in numerous biologically active molecules. This suggests that the compound could be investigated for a range of activities, including but not limited to:
-
Neuroscience: Derivatives of 1,4-diazepane have been explored as ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders. These compounds have shown potential as antipsychotics and for the treatment of neurodegenerative diseases.
-
Oncology: The 1,4-diazepine scaffold has been utilized in the design of antagonists for the MDM2-p53 interaction, a key pathway in cancer. Additionally, trifluoromethylated pyrimidines are found in various kinase inhibitors targeting signaling pathways crucial for tumor growth and survival.
-
Inflammatory Diseases: Certain 1,4-diazepane derivatives have been identified as inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), a target for anti-inflammatory therapies.
General Laboratory Protocols
The following are general experimental protocols that can be adapted to investigate the biological activity of this compound.
Compound Handling and Storage
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, keeping the compound at -20°C is recommended.
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
In Vitro Assay Workflow
The following diagram outlines a general workflow for screening the compound for biological activity.
References
Application Notes and Protocols for 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane in Neuroscience Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane is a novel chemical entity with potential for application in neuroscience research. Its structure comprises a 1,4-diazepane ring, a scaffold known for its presence in centrally active compounds, and a trifluoromethylated pyrimidine moiety, a common feature in molecules designed for enhanced metabolic stability and target affinity. While specific biological data for this compound is not yet publicly available, its structural components suggest potential interactions with various targets in the central nervous system (CNS).
The 1,4-diazepane core is notably present in benzodiazepines, a class of drugs that act as positive allosteric modulators of the GABA-A receptor, leading to sedative, anxiolytic, and anticonvulsant effects[1][2]. Derivatives of 1,4-diazepane have also been investigated as ligands for sigma receptors and G-protein coupled receptors (GPCRs), highlighting the versatility of this scaffold in targeting CNS pathways[3][4]. The trifluoromethyl group is a key substituent in medicinal chemistry known to improve pharmacokinetic properties and binding affinity of ligands to their targets[5]. Trifluoromethylated pyrimidines, in particular, are found in various kinase inhibitors, some of which are under investigation for neurological disorders such as neuropathic pain[6][7][8].
Given the absence of specific research on this compound, this document provides a hypothetical framework for its investigation in neuroscience. It outlines potential applications, a plausible mechanism of action, and detailed protocols for its characterization. All data and pathways presented herein are illustrative and intended to serve as a guide for researchers.
Hypothetical Mechanism of Action
Based on its structural features, a plausible hypothesis is that this compound acts as a modulator of a CNS receptor or enzyme. One potential target is the GABA-A receptor, due to the diazepane moiety. Alternatively, the trifluoromethylpyrimidine group suggests a potential role as a kinase inhibitor. The following diagram illustrates a hypothetical signaling pathway assuming the compound acts as a positive allosteric modulator of the GABA-A receptor.
Caption: Hypothetical signaling pathway of this compound as a GABA-A receptor positive allosteric modulator.
Potential Applications in Neuroscience Research
Based on the activities of structurally related compounds, this compound could be a valuable tool for investigating:
-
Anxiety and Depression: Diazepane derivatives have shown anxiolytic-like effects in preclinical models[9].
-
Epilepsy and Seizures: The diazepane scaffold is a core component of several anticonvulsant drugs[10].
-
Neuropathic Pain: Kinase inhibitors containing trifluoromethylated heterocycles have shown promise in pain models[7].
-
Neurodegenerative Disorders: Sigma receptor ligands, which can be based on a diazepane structure, are being explored for their neuroprotective effects[3].
Experimental Workflow for Compound Characterization
The following diagram outlines a general workflow for the initial characterization of a novel compound like this compound in neuroscience research.
Caption: General experimental workflow for characterizing a novel neuroscience research compound.
Illustrative Quantitative Data
The following table summarizes hypothetical data that could be generated from the initial in vitro characterization of this compound.
| Assay Type | Target | Result Type | Value (nM) |
| Receptor Binding Assay | GABA-A Receptor (α1β2γ2) | Ki | 75 |
| Receptor Binding Assay | Sigma-1 Receptor | Ki | 250 |
| Receptor Binding Assay | Sigma-2 Receptor | Ki | >1000 |
| Kinase Inhibition Assay | AAK1 Kinase | IC50 | 150 |
| Kinase Inhibition Assay | PI3K Kinase | IC50 | >5000 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.
Materials:
-
Rat cortical membranes
-
[³H]-Flunitrazepam (Radioligand)
-
Diazepam (Positive control)
-
This compound (Test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and diazepam in Tris-HCl buffer.
-
In a 96-well plate, add 50 µL of buffer, 50 µL of [³H]-Flunitrazepam (final concentration ~1 nM), and 50 µL of either buffer (for total binding), unlabeled diazepam (10 µM, for non-specific binding), or the test compound at various concentrations.
-
Add 100 µL of the rat cortical membrane preparation to each well.
-
Incubate the plate at 4°C for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).
Protocol 2: In Vivo Behavioral Assay - Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of this compound in mice.
Materials:
-
Adult male C57BL/6 mice
-
Elevated Plus Maze apparatus
-
Vehicle (e.g., saline with 5% DMSO, 5% Tween 80)
-
This compound (Test compound)
-
Diazepam (Positive control)
-
Video tracking software
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Prepare solutions of the test compound and diazepam in the vehicle.
-
Administer the test compound, diazepam, or vehicle to the mice via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Place each mouse individually in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes while recording its behavior with the video tracking software.
-
After each trial, clean the maze with 70% ethanol to remove any olfactory cues.
-
Analyze the video recordings to determine the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clobazam - Wikipedia [en.wikipedia.org]
Applications of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane is a heterocyclic molecule that incorporates two key structural motifs of significant interest in medicinal chemistry: the trifluoromethyl-pyrimidine scaffold and a 1,4-diazepane ring. While direct experimental data on the specific biological activities of this compound are not extensively available in peer-reviewed literature, its constituent fragments are present in numerous biologically active agents. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The pyrimidine ring is a core structure in many kinase inhibitors, and the diazepane moiety is a versatile scaffold found in a range of therapeutics, including central nervous system (CNS) agents and anticancer drugs.
This document provides an overview of the potential applications of this compound in drug discovery, based on the known activities of structurally related compounds. It also includes detailed, representative protocols for evaluating its potential biological activities.
Potential Therapeutic Applications
Based on the pharmacological profiles of analogous compounds, this compound is a promising candidate for investigation in the following areas:
-
Oncology: The trifluoromethylpyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against a variety of kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] The 1,4-diazepane moiety has also been incorporated into anticancer agents, such as those targeting the p53-HDM2 interaction.[4][5]
-
Neuroscience: The 1,4-diazepane ring is a common feature in CNS-active compounds. Derivatives have been explored as triple reuptake inhibitors for the treatment of depression.[6][7]
-
Inflammatory Diseases: Certain diazepine derivatives have been identified as inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), suggesting potential applications in autoimmune and inflammatory disorders.[8]
Quantitative Data from Structurally Related Compounds
The following table summarizes the in vitro activities of various drug candidates that share structural similarities with this compound, highlighting the potential potency of this chemical class.
| Compound Class | Target | Key Structural Moieties | IC₅₀ / Activity | Reference |
| Thieno[4][9]diazepin-2-one derivative | Multi-protein kinases (e.g., FMS kinase) | Diazepine, Trifluoromethylphenyl | IC₅₀ = 3.73 nM (for FMS kinase) | [9] |
| 1,4-diazepine-2,5-dione | HDM2-p53 interaction | Diazepine | IC₅₀ = 3.6 µM | [4][5] |
| 1-aryl-1,4-diazepan-2-one derivative | Serotonin, Norepinephrine, Dopamine reuptake | Diazepane | Potent triple reuptake inhibitor | [6][7] |
| 2,4,5-trisubstituted pyrimidine | CDK9 | Pyrimidine, Diazepane | ~156-fold selectivity for CDK9 over CDK2 | [1] |
| 5-trifluoromethyl-pyrimidine derivative | EGFR | Trifluoromethylpyrimidine | Excellent antitumor activities | [2] |
| 5-trifluoromethyl-2-aminopyrimidine derivative | FLT3, CHK1 | Trifluoromethylpyrimidine | IC₅₀ < 4 nM against MV4-11 cells | [3] |
Experimental Protocols
The following are detailed, representative protocols that can be adapted to investigate the biological activities of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the test compound against a panel of protein kinases.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against selected cancer-related protein kinases.
Materials:
-
Recombinant human kinases (e.g., CDK9/Cyclin T1, EGFR, FLT3)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), γ-³²P-ATP or fluorescently labeled ATP analog
-
This compound (test compound)
-
Staurosporine (positive control)
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound and staurosporine in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase reaction buffer.
-
Add the diluted test compound or control to the wells.
-
Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP or a fluorescent analog).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent assays, measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro kinase inhibition assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to evaluate the cytotoxic effects of the test compound on cancer cell lines.
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI₅₀) in selected cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (test compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate overnight.
-
Treat the cells with various concentrations of the test compound or doxorubicin for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Determine the GI₅₀ value from the dose-response curve.
Caption: Workflow for MTT cell proliferation assay.
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor bearing the trifluoromethylpyrimidine scaffold.
Caption: Potential inhibition of the EGFR signaling pathway.
Conclusion
While this compound is currently cataloged primarily as a chemical building block, its structural components are featured in a multitude of potent, biologically active molecules. The trifluoromethylpyrimidine moiety is a hallmark of successful kinase inhibitors, and the diazepane ring is a proven scaffold in diverse areas of drug discovery. The provided application notes and protocols offer a strategic framework for researchers to explore the therapeutic potential of this compound, particularly in the fields of oncology and neuroscience. Further investigation is warranted to elucidate its specific biological targets and mechanism of action.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. Structure-based design, synthesis, and biological evaluation of novel 1,4-diazepines as HDM2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
Disclaimer: Publicly available research data on the specific biological activity and applications of 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane as a research tool is limited. The following application notes and protocols are based on the analysis of its chemical structure and potential activities inferred from related compounds containing pyrimidine, diazepane, and trifluoromethyl moieties. These are intended to serve as a starting point for investigation and require experimental validation.
Introduction
This compound is a heterocyclic organic compound with a molecular formula of C10H13F3N4.[1][2] Its structure combines a trifluoromethyl-substituted pyrimidine ring with a 1,4-diazepane moiety. The trifluoromethyl group is known to enhance metabolic stability and cell permeability of drug candidates, while pyrimidine and diazepine cores are present in numerous biologically active molecules, including kinase inhibitors and central nervous system (CNS) agents. This suggests that this compound may serve as a valuable tool in drug discovery and chemical biology.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H13F3N4 | [1][2] |
| Molecular Weight | 246.23 g/mol | [1] |
| CAS Number | 238403-48-0 | [2] |
| Melting Point | 50 °C | [1] |
| Boiling Point (Predicted) | 346.5±52.0 °C | [1] |
| Purity | Typically ≥95% | [2][3] |
Potential Research Applications
Based on its structural motifs, this compound could be investigated for several research applications:
-
Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. This compound could be screened against various kinase panels to identify potential targets in signal transduction pathways related to cancer or inflammation.[4]
-
CNS Activity: The 1,4-diazepane core is found in several centrally acting agents. This compound could be explored for its potential to modulate neurotransmitter receptors or transporters.
-
Fragment-Based Drug Discovery: This molecule could serve as a starting fragment for the development of more potent and selective inhibitors of various enzymes or receptors.
Hypothetical Experimental Protocols
The following are generalized protocols that would need to be optimized for specific experimental conditions.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to screen this compound for its ability to inhibit a specific kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purified kinase of interest
-
Kinase-specific substrate (e.g., a peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (composition is kinase-dependent)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to create a range of test concentrations.
-
Add the diluted compound to the wells of a microplate. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase and its substrate to the wells.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the manufacturer's protocol for the detection reagent.
-
Add the detection reagent to quantify kinase activity (e.g., by measuring luminescence or fluorescence).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (General Protocol)
This protocol can be used to assess the cytotoxic or cytostatic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control (e.g., DMSO) wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) value.
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyrimidine-based compounds as kinase inhibitors, this compound could potentially modulate a signaling pathway regulated by a kinase. The diagram below illustrates a hypothetical scenario where the compound inhibits a key kinase in a generic cancer-related signaling cascade.
Hypothetical Kinase Inhibition Pathway
References
- 1. This compound CAS#: 238403-48-0 [m.chemicalbook.com]
- 2. 238403-48-0 | 1-(4-(trifluoromethyl)pyrimidin-2-yl)-1,4-diazepane - Moldb [moldb.com]
- 3. This compound, 95% [labchem.co.za]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-Up Synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on a nucleophilic aromatic substitution reaction between 2-chloro-4-(trifluoromethyl)pyrimidine and 1,4-diazepane. This protocol outlines the necessary reagents, equipment, and procedural steps for a safe and efficient large-scale production. The accompanying data and visualizations are intended to facilitate the successful implementation of this synthesis in a laboratory or pilot plant setting.
Introduction
This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of therapeutic agents. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates. The diazepane moiety provides a versatile scaffold for further chemical modifications. The efficient and scalable synthesis of this intermediate is therefore of high importance for the pharmaceutical industry. The procedure detailed below describes a robust and reproducible method for its preparation on a larger scale.
Chemical Reaction
The synthesis proceeds via a nucleophilic aromatic substitution, where the secondary amine of 1,4-diazepane displaces the chlorine atom on the 2-position of the pyrimidine ring.
Reaction Scheme:
Experimental Protocols
Materials and Equipment
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | 175136-93-1 | 182.54 | >98% |
| 1,4-Diazepane | 1121-92-2 | 100.16 | >98% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | >99% |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine (Saturated NaCl Solution) | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular |
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Temperature probe
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel (5 L)
-
Standard laboratory glassware
Scale-Up Synthesis Procedure
-
Reaction Setup:
-
Set up the 10 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and an inlet for inert gas.
-
Ensure the system is dry and purged with nitrogen.
-
-
Charging Reagents:
-
To the flask, add 1,4-diazepane (1.2 kg, 12.0 mol, 1.2 eq).
-
Add anhydrous acetonitrile (5 L).
-
Begin stirring the mixture.
-
Add triethylamine (1.4 L, 10.0 mol, 1.0 eq).
-
-
Addition of Pyrimidine:
-
Dissolve 2-chloro-4-(trifluoromethyl)pyrimidine (1.83 kg, 10.0 mol, 1.0 eq) in anhydrous acetonitrile (1 L).
-
Transfer this solution to the addition funnel.
-
Add the pyrimidine solution dropwise to the stirred diazepane solution over a period of 1-2 hours. Maintain the internal temperature below 30 °C during the addition. An ice bath can be used for cooling if necessary.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-82 °C).
-
Maintain the reflux for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
To the resulting residue, add dichloromethane (5 L) and water (3 L).
-
Stir vigorously for 15 minutes.
-
Transfer the mixture to a 5 L separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 2 L) and then with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification and Isolation:
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Dry the final product under vacuum at 40 °C.
-
Data Presentation
Table 1: Reagent Quantities for Scale-Up Synthesis
| Reagent | Moles (mol) | Equivalents | Amount |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | 10.0 | 1.0 | 1.83 kg |
| 1,4-Diazepane | 12.0 | 1.2 | 1.2 kg |
| Triethylamine | 10.0 | 1.0 | 1.4 L |
| Acetonitrile | - | - | 6 L |
Table 2: Expected Yield and Purity
| Parameter | Value |
| Theoretical Yield | 2.46 kg |
| Expected Yield | 2.0 - 2.2 kg |
| Yield (%) | 81 - 90 % |
| Purity (HPLC) | >98% |
Visualizations
Synthesis Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Safety Precautions
-
All operations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2-Chloro-4-(trifluoromethyl)pyrimidine is an irritant. Avoid inhalation and contact with skin and eyes.
-
Triethylamine is a corrosive and flammable liquid. Handle with care.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
The reaction is exothermic during the initial addition. Ensure proper temperature control.
Application Notes & Protocols for the Analysis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane is a heterocyclic compound of interest in pharmaceutical research due to its structural motifs, which are present in various biologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the diazepane ring is a common scaffold in central nervous system-active agents.[1][2] Robust and reliable analytical methods are crucial for the purity assessment, quantification in biological matrices, and overall quality control during drug discovery and development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties (Predicted)
A summary of predicted physicochemical properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C9H11F3N4 | N/A |
| Molecular Weight | 232.21 g/mol | N/A |
| pKa (most basic) | ~8.5 (predicted for the diazepane nitrogen) | N/A |
| LogP | ~1.8 (predicted) | N/A |
| Solubility | Likely soluble in organic solvents like methanol and acetonitrile. | N/A |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of the bulk drug substance and for monitoring reaction progress during synthesis. A reversed-phase HPLC method is generally a good starting point for non-volatile compounds.[3]
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard: A well-characterized reference standard of this compound.
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.[3]
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with A (0.1% TFA in Water) and B (0.1% TFA in Acetonitrile) |
| Gradient Program | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-17 min: 90% B, 17-18 min: 90-10% B, 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
4. Data Presentation:
Table 1: HPLC Purity Analysis - Representative Data
| Peak | Retention Time (min) | Area (%) |
| Impurity 1 | 4.5 | 0.15 |
| Main Compound | 8.2 | 99.75 |
| Impurity 2 | 9.1 | 0.10 |
Workflow Diagram:
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification in Biological Matrices
This method is designed for the sensitive and selective quantification of this compound in plasma or urine, which is essential for pharmacokinetic studies.[4][5]
Experimental Protocol:
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Internal Standard (IS): A structurally similar compound, if available (e.g., a deuterated analog).
-
Protein Precipitation Agent: Acetonitrile containing the internal standard.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
3. LC-MS/MS Conditions:
Table 2: LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient elution with A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile) |
| Gradient Program | 0-0.5 min: 5% B, 0.5-3.0 min: 5-95% B, 3.0-3.5 min: 95% B, 3.5-3.6 min: 95-5% B, 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 233.1 → [fragment ion] (To be determined experimentally) |
| MRM Transition (IS) | To be determined based on the IS used |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
4. Data Presentation:
Table 3: LC-MS/MS Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | -5.2% to 6.8% |
| Precision (% RSD) | < 10% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Signaling Pathway Diagram (Logical Relationship):
This diagram illustrates the logical flow from sample collection to final data analysis in a pharmacokinetic study.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the synthesized this compound.
Experimental Protocol:
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Internal standard (e.g., Tetramethylsilane, TMS).
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
3. NMR Acquisition Parameters:
Table 4: NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
4. Expected Chemical Shifts (Hypothetical):
-
¹H NMR: Signals corresponding to the pyrimidine ring protons, diazepane methylene protons.
-
¹³C NMR: Signals for the trifluoromethyl carbon, pyrimidine ring carbons, and diazepane carbons.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
Logical Diagram for Structural Elucidation:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane is a heterocyclic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and linked to a 1,4-diazepane moiety. The trifluoromethyl group is a common bioisostere in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Pyrimidine and diazepine scaffolds are prevalent in a wide range of biologically active molecules, exhibiting diverse pharmacological activities including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1] The combination of these structural motifs in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. These application notes provide a proposed synthesis protocol, methods for solution preparation, and a summary of its physicochemical properties.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in the table below. Researchers should verify these properties for their specific batch of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃F₃N₄ | PubChem |
| Molecular Weight | 246.23 g/mol | PubChem |
| CAS Number | 238403-48-0 | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | 50-52 °C (predicted) | --- |
| Boiling Point | ~346.5 °C at 760 mmHg (predicted) | --- |
| Solubility | To be determined experimentally. See Protocol 2. | --- |
| pKa | To be determined experimentally. | --- |
Storage and Stability
For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions should be prepared fresh. If storage of solutions is necessary, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in various solvents and at different pH values should be determined experimentally.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol describes a proposed two-step synthesis of the title compound, starting from commercially available reagents.
Step 1: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine
This step involves the chlorination of 4-(trifluoromethyl)pyrimidin-2-ol.
-
Materials:
-
4-(Trifluoromethyl)pyrimidin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)pyrimidin-2-ol (1 equivalent).
-
Add phosphorus oxychloride (3-5 equivalents) and a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-4-(trifluoromethyl)pyrimidine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-(trifluoromethyl)pyrimidine with 1,4-diazepane.
-
Materials:
-
2-chloro-4-(trifluoromethyl)pyrimidine (from Step 1)
-
1,4-Diazepane
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
-
Anhydrous solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine (1 equivalent) in the chosen anhydrous solvent.
-
Add 1,4-diazepane (1.1-1.5 equivalents) and the base (e.g., TEA, 2-3 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Preparation of Solutions
This protocol provides a general method for preparing solutions of this compound for in vitro and in vivo studies. Due to the lack of specific solubility data, a preliminary solubility test is recommended.
-
Materials:
-
This compound (solid)
-
A panel of common laboratory solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
-
Procedure for Solubility Determination:
-
Weigh a small, precise amount of the compound (e.g., 1 mg) into a tared microcentrifuge tube or glass vial.
-
Add a small, measured volume of the test solvent (e.g., 10 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes. If the solid does not dissolve, gentle warming (e.g., to 37°C) or sonication may be applied.
-
If the solid dissolves completely, the solubility is greater than 100 mg/mL.
-
If the solid does not dissolve, continue adding the solvent in small, measured increments (e.g., 10 µL at a time), vortexing (and warming/sonicating if necessary) after each addition, until the solid is fully dissolved.
-
Record the total volume of solvent required to dissolve the compound.
-
Calculate the approximate solubility in mg/mL.
-
Repeat this process for each solvent of interest.
-
-
Procedure for Preparing a Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the mass of the compound required to prepare the desired volume and concentration of the stock solution. For a 10 mM solution, the calculation is: Mass (mg) = 10 mmol/L * Volume (L) * 246.23 g/mol * 1000 mg/g
-
Weigh the calculated amount of the solid compound into a suitable container (e.g., a sterile microcentrifuge tube or amber glass vial).
-
Add the required volume of high-purity, anhydrous DMSO.
-
Vortex the mixture until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium.
-
It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is compatible with the experimental system (typically ≤ 0.5% v/v for cell-based assays).
-
Mix the working solution thoroughly by vortexing or pipetting.
-
Use the freshly prepared working solution for your experiments.
-
Visualization
Drug Discovery and Development Workflow
The following diagram illustrates a general workflow for the discovery and development of a novel therapeutic agent, a process for which this compound could be a starting scaffold.
A generalized workflow for drug discovery and development.
References
Application Notes and Protocols for 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and experimental use of the compound 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane. The information herein is a synthesis of established laboratory practices for similar chemical entities and should be used in conjunction with a comprehensive, compound-specific Safety Data Sheet (SDS).
Safety and Handling
Disclaimer: The following safety information is based on general knowledge of pyrimidine and trifluoromethyl-containing compounds. Researchers must consult the official Safety Data Sheet (SDS) for this compound before handling this chemical.
General Safety Precautions
Pyrimidine derivatives are a diverse class of compounds with a wide range of biological activities.[1][2][3] The trifluoromethyl group can alter the chemical and toxicological properties of a molecule. Therefore, this compound should be handled with care in a controlled laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) of a suitable thickness. Gloves should be inspected before use and changed immediately if contaminated.[5][6]
-
Body Protection: A laboratory coat or apron is required to protect against skin contact.[5] Ensure that legs and feet are covered by wearing long pants and closed-toe shoes.[6]
Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the laboratory.[6][7]
Storage and Disposal
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Consult your institution's environmental health and safety office for specific guidance.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
If inhaled: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
The following protocols are generalized and should be optimized for specific experimental conditions.
Preparation of Stock Solutions
This protocol describes the preparation of a stock solution, typically in dimethyl sulfoxide (DMSO), for use in various assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Tare a sterile, pre-weighed microcentrifuge tube on a calibrated analytical balance.
-
Carefully add the desired amount of this compound to the tube and record the exact weight.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
In a chemical fume hood, add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of the test compound against a target enzyme using a spectrophotometric method.[8]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength)
-
This compound stock solution
-
Positive control inhibitor (if available)
-
96-well microplate
-
Microplate spectrophotometer
Methodology:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution in the assay buffer. A typical starting concentration for screening is 10 µM.
-
Enzyme Preparation: Dilute the target enzyme to the desired concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Test compound at various concentrations (or vehicle control, e.g., DMSO)
-
Diluted enzyme solution
-
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.[9]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the change in absorbance over time at a wavelength appropriate for the product being formed.[10]
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal curve with variable slope) to determine the IC50 value.
-
Data Presentation:
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| IC50 (µM) |
In Vivo Oral Administration in Rodents
This protocol provides a general guideline for the oral administration of the test compound to rats or mice via gavage. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11][12]
Materials:
-
Test compound formulation (e.g., in a vehicle like corn oil or 0.5% methylcellulose)
-
Appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Animal balance
-
Oral gavage needles (size appropriate for the animal)[13]
-
Syringes
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.[13]
-
Dose Calculation: Calculate the volume of the dosing solution to be administered based on the animal's body weight and the desired dose (e.g., in mg/kg). The dosing volume should be minimized, typically 5-10 mL/kg for rodents.[14]
-
Animal Restraint: Gently but firmly restrain the animal.
-
Gavage Procedure:
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Gently insert the gavage needle into the animal's mouth and advance it along the esophagus into the stomach. Do not force the needle.[13]
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully withdraw the gavage needle.
-
-
Post-Dosing Observation: Monitor the animal for any signs of distress or toxicity immediately after dosing and at regular intervals as defined by the study protocol.[13]
-
Data Collection: Collect relevant data according to the study design, which may include blood sampling for pharmacokinetic analysis, body weight measurements, and clinical observations.[13]
Data Presentation:
| Animal ID | Dose (mg/kg) | Body Weight (g) | Clinical Observations |
Visualizations
Experimental Workflow
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 6. Procedure [chem.fsu.edu]
- 7. hmc.edu [hmc.edu]
- 8. benchchem.com [benchchem.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. benchchem.com [benchchem.com]
- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane Synthesis
This technical support guide provides troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound? The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group (commonly a halogen, like chlorine) from the 2-position of the 4-(trifluoromethyl)pyrimidine ring by one of the secondary amine nitrogens of 1,4-diazepane.
Q2: My reaction yield is consistently low. What are the most common causes? Low yields are often attributed to two main issues:
-
Formation of a bis-substituted byproduct: The most common side reaction occurs when both nitrogen atoms of the 1,4-diazepane molecule react with two molecules of the pyrimidine, leading to a high molecular weight impurity.
-
Suboptimal reaction conditions: Inadequate temperature, incorrect choice of base or solvent, or degradation of starting materials can lead to incomplete reactions or the formation of undesired side products.[1]
Q3: How can I prevent the formation of the bis-substituted byproduct? The most effective method is to use a mono-protected 1,4-diazepane, such as tert-butyl 1,4-diazepane-1-carboxylate (N-Boc-1,4-diazepane). This ensures that only one nitrogen atom is available to react. The Boc-protecting group is then removed in a subsequent acidic deprotection step.[2][3] Alternatively, carefully controlling the stoichiometry by using a slight excess of the diazepane and slowly adding the pyrimidine reactant can help favor the mono-substituted product, though this method is often less reliable.
Q4: What are the recommended solvents and bases for this SNAr reaction? Polar aprotic solvents are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (CH₃CN). The choice of base is crucial for deprotonating the diazepane nitrogen; inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as N,N-Diisopropylethylamine (DIPEA) are frequently used.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction temperature.2. Base is not strong enough.3. Poor quality or degradation of starting materials. | 1. Gradually increase the reaction temperature (e.g., from room temp to 60-80 °C).2. Switch to a stronger base (e.g., from DIPEA to K₂CO₃ or Cs₂CO₃).3. Verify the purity of 2-chloro-4-(trifluoromethyl)pyrimidine and 1,4-diazepane by NMR or LC-MS. |
| Major Byproduct Detected (approx. double MW) | Formation of the bis-substituted product: 2,2'-(1,4-diazepane-1,4-diyl)bis(4-(trifluoromethyl)pyrimidine). | 1. (Recommended) Switch to mono-Boc-protected 1,4-diazepane for the reaction.2. If using unprotected diazepane, use a 1.1 to 1.2 molar excess of diazepane.3. Add the pyrimidine reactant slowly (e.g., via syringe pump) to a solution of the diazepane and base to maintain a high local concentration of the diazepane. |
| Complex Mixture of Products / Dark Reaction Color | Decomposition of the pyrimidine ring or other reactants at elevated temperatures.[1] | 1. Lower the reaction temperature and increase the reaction time.2. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. |
| Difficulty in Product Purification | 1. Product is highly polar and retains salts.2. Product streaks on silica gel column. | 1. Perform a thorough aqueous workup to remove inorganic salts before chromatography.2. For column chromatography, consider using a solvent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonium hydroxide in a Dichloromethane/Methanol gradient, to prevent streaking. |
Optimized Experimental Protocols
Method A: Protected Diazepane Strategy (Recommended for High Yield)
This two-step method utilizes a protecting group to prevent bis-substitution, leading to higher yields and simpler purification.
Step 1: SNAr Reaction
-
To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in DMSO, add 2-chloro-4-(trifluoromethyl)pyrimidine (1.05 eq).
-
Stir the mixture at 60-80 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate.
Step 2: Boc Deprotection
-
Dissolve the purified product from Step 1 in a solution of 4M HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the mixture at room temperature for 1-3 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Concentrate the solvent under reduced pressure.
-
Neutralize the resulting salt with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the final product with DCM or ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and if necessary, perform a final purification to yield this compound.
Method B: Direct Coupling (Stoichiometry Control)
This method is faster but carries a higher risk of byproduct formation.
-
In a round-bottom flask under an inert atmosphere, dissolve 1,4-diazepane (1.2 eq) and DIPEA (2.0 eq) in acetonitrile.
-
In a separate flask, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in acetonitrile.
-
Slowly add the pyrimidine solution to the stirring diazepane solution at room temperature over 1-2 hours.
-
After the addition is complete, heat the mixture to 50-70 °C and stir for 6-18 hours, monitoring for the disappearance of the starting pyrimidine.
-
Cool the reaction, concentrate the solvent, and perform an aqueous workup.
-
Purify the crude material using flash column chromatography, carefully separating the desired mono-substituted product from the bis-substituted byproduct and unreacted starting material.
Data Summary
| Parameter | Method A: Protected Diazepane | Method B: Direct Coupling |
| Diazepane Reagent | N-Boc-1,4-diazepane | 1,4-Diazepane |
| Key Control | Chemical protection | Stoichiometry and slow addition |
| Typical Yield Range | 70-90% (over 2 steps) | 30-55% |
| Purity | Generally high after purification | Often requires careful purification to remove bis-substituted byproduct |
| Advantages | High yield, reliable, clean reaction profile | Fewer reaction steps |
| Disadvantages | Requires an additional deprotection step | Lower yield, significant byproduct formation risk |
Visual Guides
Caption: Comparison of protected vs. direct synthesis routes.
Caption: Pathway showing the formation of the common bis-substituted byproduct.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
Troubleshooting 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely applicable synthetic route is the nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction. This involves reacting a 2-halo-4-(trifluoromethyl)pyrimidine (typically 2-chloro- or 2-bromo-) with 1,4-diazepane.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenge is achieving selective mono-N-arylation of the symmetric 1,4-diazepane. The formation of the di-substituted byproduct, where two pyrimidine units are attached to one diazepane ring, is a common issue. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-substituted product.[1]
Q3: What is the role of the trifluoromethyl group in this molecule?
A3: The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry. It is known to enhance metabolic stability, membrane permeability, and binding affinity of molecules to their biological targets due to its high electronegativity and lipophilicity.
Q4: What are the recommended storage conditions for this compound?
A4: As with many amine-containing compounds, it is recommended to store this compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric carbon dioxide.
Q5: How can I purify the final product?
A5: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the final compound and any impurities. Given the presence of the basic diazepane ring, a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) may be necessary to prevent peak tailing.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (for Buchwald-Hartwig) | Ensure the palladium catalyst is active. Use a pre-catalyst or activate the catalyst in situ. Use fresh, high-quality catalyst and ligands. |
| Inappropriate Reaction Conditions | Optimize the reaction temperature. Higher temperatures may be required for less reactive starting materials, but can also lead to degradation. Screen different solvents (e.g., toluene, dioxane, DMF). Ensure strictly anhydrous and oxygen-free conditions, as moisture and oxygen can deactivate the catalyst and lead to side reactions.[1] |
| Poor Quality Starting Materials | Verify the purity of the 2-halo-4-(trifluoromethyl)pyrimidine and 1,4-diazepane using techniques like NMR or LC-MS. Impurities can inhibit the reaction. |
| Incorrect Base | The choice of base is critical. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃). For SNAr, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often used. The strength and type of base can significantly impact the reaction outcome. |
Problem 2: Formation of Di-substituted Byproduct
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Use a significant excess of 1,4-diazepane (3-5 equivalents) relative to the 2-halo-4-(trifluoromethyl)pyrimidine. This statistically favors the formation of the mono-arylated product.[1] |
| High Reaction Concentration | Perform the reaction at a lower concentration. Slowly add the 2-halo-4-(trifluoromethyl)pyrimidine to the solution of 1,4-diazepane over an extended period using a syringe pump to maintain a low concentration of the electrophile. |
| High Reactivity of Mono-substituted Product | The mono-substituted product can sometimes be more nucleophilic than the starting diazepane, leading to a second substitution. Lowering the reaction temperature may help to control this. |
| Direct Reaction Inherent Propensity | If direct methods consistently fail to provide good selectivity, consider a protecting group strategy. Mono-protect one of the nitrogen atoms of 1,4-diazepane (e.g., with a Boc group), perform the arylation, and then deprotect to obtain the desired mono-substituted product.[2] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Starting Material/Byproducts | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Product Streaking on Silica Gel | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia, to the eluent to improve the chromatography of the basic product. |
| Product Instability on Silica Gel | If the product is suspected to be unstable on silica gel, consider alternative purification methods such as preparative HPLC or crystallization. |
Quantitative Data Summary
The following tables summarize typical analytical data that could be expected for this compound and its precursors. Note: As specific experimental data for this exact compound is not widely published, these are representative values based on similar structures.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃F₃N₄ |
| Molecular Weight | 246.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not widely reported, but expected to be a solid at room temperature. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF. Aqueous solubility is likely to be pH-dependent.[3][4][5] |
Table 2: Representative Chromatographic and Spectrometric Data
| Analytical Technique | Expected Results |
| TLC (Thin Layer Chromatography) | Rf value will depend on the eluent system. A typical system might be Dichloromethane:Methanol (95:5) with 0.5% triethylamine. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Expected [M+H]⁺ = 247.1. Retention time will depend on the column and gradient conditions.[3][6][7][8] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Chemical shifts (δ) will be influenced by the pyrimidine and trifluoromethyl groups. Expect signals for the diazepane protons and the pyrimidine protons.[9][10][11][12] |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Expect signals for the carbons of the pyrimidine and diazepane rings. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.[10][11] |
| ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) | A singlet corresponding to the -CF₃ group is expected. The chemical shift will be characteristic of a trifluoromethyl group attached to a pyrimidine ring.[12][13][14] |
Experimental Protocols
Proposed Synthesis of this compound via SNAr
This protocol describes a general procedure for the synthesis via nucleophilic aromatic substitution.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyrimidine
-
1,4-Diazepane
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
To a solution of 1,4-diazepane (4.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Slowly add a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous DMF to the reaction mixture at room temperature over 1 hour.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of DCM:MeOH (100:0 to 95:5) with 0.5% TEA to afford the title compound.
LC-MS/MS Analysis Protocol
This protocol is for the characterization and purity assessment of the synthesized compound.[3][6][7][8]
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized compound in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow: Desolvation gas at 800 L/hr, cone gas at 50 L/hr.
-
Scan Range: m/z 100-500
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
Caption: Strategies to control selectivity and avoid di-substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane Purification
Welcome to the technical support center for 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted 1,4-diazepane, 2-chloro-4-(trifluoromethyl)pyrimidine, and byproducts from potential side reactions such as N-alkylation or dimerization of the diazepane ring. Incomplete reaction or the presence of moisture can also lead to the formation of hydroxylated impurities.
Q2: What is the recommended first-pass purification strategy for this compound?
A2: A typical first-pass purification strategy involves liquid-liquid extraction followed by column chromatography. The reaction mixture is typically worked up by partitioning between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution (e.g., saturated sodium bicarbonate) to remove inorganic salts and water-soluble impurities. Subsequent purification by silica gel column chromatography is often effective in separating the desired product from less polar and some more polar impurities.
Q3: What are the key analytical techniques to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of the final compound and for monitoring the progress of purification.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) is crucial for structural confirmation and can also be used to identify impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for identifying the molecular weights of the product and any impurities.
Q4: Can this compound be purified by crystallization?
A4: Crystallization can be a viable method for final purification, especially for removing minor impurities and obtaining a high-purity solid. The choice of solvent is critical and may require screening a range of solvents and solvent mixtures. A potential starting point could be a solvent system like ethyl acetate/heptane or isopropanol/water.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Symptoms:
-
The total mass of fractions containing the product is significantly lower than expected.
-
TLC analysis of the crude material shows a strong product spot, but column fractions are weak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Product is highly polar and is retained on the silica gel. | 1. Increase the polarity of the mobile phase gradually. A gradient elution from a non-polar solvent (e.g., heptane) to a more polar solvent (e.g., ethyl acetate or a mixture containing methanol) may be necessary. 2. Consider using a different stationary phase, such as alumina (neutral or basic) or a C18 reversed-phase silica gel. |
| Product degradation on silica gel. | 1. Neutralize the silica gel before use by washing with a solvent mixture containing a small amount of a non-volatile base like triethylamine (e.g., 0.1-1% in the mobile phase). 2. Perform the chromatography at a lower temperature if possible. |
| Incomplete elution from the column. | After the main product has eluted, flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane) to check for any retained product. |
Issue 2: Co-elution of Impurities with the Product in Column Chromatography
Symptoms:
-
TLC or HPLC analysis of the "pure" fractions shows the presence of one or more impurities with similar retention factors (Rf) or retention times to the product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor separation on the selected stationary phase. | 1. Optimize the mobile phase. Test different solvent systems to maximize the difference in Rf values between the product and the impurity. 2. Switch to a different stationary phase (e.g., alumina, C18). |
| Column overloading. | 1. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass. 2. Use a larger column with more stationary phase. |
| Impurity has very similar polarity to the product. | 1. Consider a different purification technique, such as preparative HPLC, which offers higher resolution. 2. Attempt purification by crystallization. |
Issue 3: Difficulty in Achieving High Purity (>98%)
Symptoms:
-
Despite repeated chromatographic purification, a persistent impurity remains.
-
The final product appears as an oil or waxy solid, suggesting the presence of residual solvents or impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Formation of a stable adduct or complex. | Analyze the impurity by LC-MS and NMR to identify its structure. This may provide clues on how to remove it (e.g., an acid wash to remove a basic impurity). |
| Residual solvents. | Dry the product under high vacuum for an extended period. If the solvent is high-boiling (e.g., DMF, DMSO), consider lyophilization or precipitation from a solution in a more volatile solvent. |
| Persistent, structurally similar impurity. | 1. Final purification by preparative HPLC is often the most effective method for removing stubborn impurities. 2. Attempt crystallization from various solvent systems. Seeding with a high-purity crystal may be beneficial. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% heptane) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in heptane.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative HPLC Purification
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be from 10% to 90% acetonitrile over 20-30 minutes.
-
Sample Preparation: Dissolve the semi-pure material in the mobile phase or a suitable solvent like methanol or DMSO.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the product peak.
-
Post-Purification Workup: Combine the pure fractions. If an acidic modifier was used, the solution may need to be neutralized with a base (e.g., sodium bicarbonate) and the product extracted with an organic solvent. Remove the solvent under reduced pressure.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A logical decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane Dosage for In Vivo Studies
This technical support center provides guidance and answers frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in an in vivo study?
A1: The optimal starting dose for a novel compound like this compound depends on several factors, including its in vitro potency, pharmacokinetic (PK) profile, and the animal model being used. A common approach is to start with a dose that is a fraction of the maximum tolerated dose (MTD) or a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50. It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound?
A2: The MTD is typically determined through a dose escalation study in a small cohort of animals. The dose is gradually increased in different groups of animals, and they are closely monitored for signs of toxicity. The MTD is the highest dose that does not cause unacceptable adverse effects.
Q3: What are the common signs of toxicity that I should monitor for in my animal subjects?
A3: Common signs of toxicity to monitor for include, but are not limited to, significant weight loss, changes in behavior (e.g., lethargy, agitation), ruffled fur, altered food and water intake, and any signs of physical distress. Regular monitoring of animal health is a critical component of any in vivo study.
Q4: What should I do if I don't observe the expected therapeutic effect at my initial doses?
A4: If you do not observe the expected effect, consider the following troubleshooting steps:
-
Increase the dose: The initial dose may be too low to achieve a therapeutic concentration at the target site.
-
Verify compound stability and formulation: Ensure the compound is stable and properly formulated for in vivo administration.
-
Assess bioavailability: The compound may have poor absorption or rapid metabolism, leading to low systemic exposure. Pharmacokinetic studies can help to address this.
-
Re-evaluate the animal model: The chosen animal model may not be appropriate for the therapeutic target of the compound.
Q5: How can I assess the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound?
A5: PK/PD studies are essential for understanding the relationship between the dose, exposure, and response of a compound.
-
Pharmacokinetics (PK): This involves measuring the concentration of the compound in biological fluids (e.g., plasma, tissue) over time after administration. This helps to determine parameters like absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacodynamics (PD): This involves measuring the biological effect of the compound over time and correlating it with its concentration. This can be done by measuring biomarkers or assessing a physiological or behavioral response.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High mortality or severe toxicity at low doses | The compound may have a narrow therapeutic window or off-target effects. | Conduct a more detailed toxicology study with smaller dose increments to accurately determine the MTD. Consider alternative routes of administration that may reduce systemic toxicity. |
| Lack of efficacy despite reaching high doses | Poor bioavailability, rapid metabolism, or the target may not be effectively modulated in the chosen model. | Perform pharmacokinetic studies to measure drug exposure. Analyze target engagement in vivo. Re-evaluate the suitability of the animal model. |
| High variability in response between animals | Inconsistent dosing, genetic variability in the animal strain, or differences in animal health. | Refine the dosing procedure to ensure accuracy. Use a genetically homogenous animal strain if possible. Ensure all animals are healthy and of a similar age and weight. |
| Precipitation of the compound upon formulation or administration | Poor solubility of the compound in the chosen vehicle. | Test different formulation vehicles to improve solubility. Consider micronization of the compound to enhance dissolution. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant animal model (e.g., mice, rats) and divide them into groups of 3-5 animals.
-
Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate the dose in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals daily for signs of toxicity, including weight loss, changes in appearance, and behavioral abnormalities, for at least 7-14 days.
-
Data Analysis: The MTD is defined as the highest dose that does not result in significant toxicity or more than 10% body weight loss.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use a cannulated animal model if possible to allow for serial blood sampling.
-
Dosing: Administer a single dose of the compound.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: Workflow for In Vivo Dosage Optimization.
Caption: Troubleshooting Decision Tree for In Vivo Studies.
Caption: Hypothetical Signaling Pathway Inhibition.
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
Due to limited publicly available stability data specific to this compound, this guide is based on established chemical principles of its constituent functional groups: the trifluoromethyl group, the pyrimidine ring, and the diazepane ring. The provided information should be used as a general guideline, and it is highly recommended to perform compound-specific stability studies for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can potentially lead to degradation. The pyrimidine ring and the diazepane nitrogens are susceptible to pH-dependent reactions.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: As with many heterocyclic compounds, exposure to UV or high-intensity light may induce photodegradation.
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents could potentially compromise the integrity of the molecule.
Q2: How should I store this compound?
A2: For optimal stability, it is recommended to store the compound as a solid in a tightly sealed container at low temperatures (e.g., -20°C) and protected from light. If a stock solution is prepared, it is advisable to store it at low temperatures and use it as quickly as possible. Some suppliers suggest cold-chain transportation, indicating the importance of maintaining a low temperature.
Q3: Is the trifluoromethyl group on the pyrimidine ring stable?
A3: Yes, the trifluoromethyl (-CF3) group is generally considered to be highly stable. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to chemical, thermal, and photochemical degradation under most experimental conditions.[1][2][3]
Q4: What are the potential degradation pathways for this molecule?
A4: Based on its structure, two primary degradation pathways can be hypothesized:
-
Hydrolysis of the 2-aminopyrimidine linkage: The bond connecting the diazepane ring to the pyrimidine ring at the 2-position is susceptible to hydrolysis, particularly under basic conditions. This would lead to the formation of 4-(trifluoromethyl)pyrimidin-2-ol and 1,4-diazepane.
-
Oxidation of the diazepane ring: The saturated diazepane ring, being a cyclic diamine, is susceptible to oxidation, which could lead to various oxidized byproducts or ring-opening.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation in stock solution | 1. Prepare a fresh stock solution from solid material. 2. Analyze the old and new stock solutions by HPLC or LC-MS to check for the presence of degradation products. 3. If degradation is confirmed, consider preparing smaller batches of stock solution more frequently or storing them at a lower temperature (e.g., -80°C). |
| Degradation in assay buffer | 1. Assess the pH of your assay buffer. If it is basic (pH > 8), consider if the buffer composition can be adjusted to a more neutral pH. 2. Perform a time-course experiment by incubating the compound in the assay buffer for the duration of the experiment and analyzing for degradation by HPLC or LC-MS. |
| Photodegradation | 1. Protect your experimental setup from light, especially if using plate-based assays that are exposed to light for extended periods. 2. Compare results from experiments conducted in the dark versus under normal laboratory lighting. |
Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Check the pH of the solvent or solution the compound was in. If basic, this is a likely cause. 2. Attempt to identify the degradation product by mass spectrometry. A peak corresponding to the mass of 4-(trifluoromethyl)pyrimidin-2-ol would be indicative of hydrolysis. |
| Oxidation | 1. Ensure solvents are degassed and consider adding an antioxidant if compatible with your experiment. 2. Avoid prolonged exposure to air. |
| Reaction with solvent or other reagents | 1. Review the composition of your solutions. Protic solvents or nucleophilic additives could potentially react with the compound. 2. If possible, use aprotic solvents for storage of stock solutions. |
Summary of Potential Stability Issues
| Condition | Potential Effect on Stability | Primary Functional Group Affected |
| Strongly Acidic (pH < 4) | Potential for protonation of pyrimidine ring, which may alter properties or lead to degradation.[4] | Pyrimidine Ring, Diazepane Ring |
| Neutral (pH 6-8) | Generally expected to be the most stable pH range. | - |
| Strongly Basic (pH > 9) | Increased risk of hydrolysis at the 2-position of the pyrimidine ring.[5] | 2-substituted Pyrimidine |
| Elevated Temperature (>40°C) | Acceleration of all potential degradation pathways. | Entire Molecule |
| UV/High-Intensity Light | Potential for photodegradation.[4][6] | Pyrimidine Ring |
| Strong Oxidizing Agents | Risk of oxidation of the diazepane ring. | Diazepane Ring |
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Buffer
-
Objective: To determine the stability of the compound in a specific aqueous buffer over time.
-
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
-
Methodology:
-
Prepare a stock solution of the compound in an appropriate organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the stock solution into the pre-warmed aqueous buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%).
-
Immediately take a sample (t=0) and analyze it by HPLC or LC-MS to determine the initial peak area of the parent compound.
-
Incubate the solution at a desired temperature (e.g., 37°C).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC or LC-MS.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of the compound in an aqueous buffer.
Caption: Hypothesized degradation pathways for the target compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction between a 2-substituted-4-(trifluoromethyl)pyrimidine and 1,4-diazepane or its protected form.
Question 1: Why am I observing low or no product yield?
Low to no product formation is a frequent issue. The underlying causes can often be traced back to reaction conditions or reagent quality.
-
Potential Cause: Inactive Catalyst System (for Buchwald-Hartwig)
-
Solution: The selection of an appropriate palladium catalyst and ligand is critical. For challenging couplings, consider using electron-rich, sterically hindered phosphine ligands. Pre-activated palladium sources (precatalysts) can also ensure the efficient generation of the active Pd(0) species.[1]
-
-
Potential Cause: Inappropriate Base
-
Solution: The base plays a crucial role in the reaction. Stronger bases like sodium tert-butoxide are common, but if the substrate is sensitive, a weaker base such as potassium phosphate may be more suitable.[1]
-
-
Potential Cause: Poor Solvent Quality
-
Solution: Ensure the use of anhydrous and deoxygenated solvents (e.g., toluene, dioxane). The presence of water or oxygen can deactivate the catalyst and impede the reaction. Solvents should be thoroughly degassed.[1]
-
-
Potential Cause: Low Reagent Purity
-
Solution: Verify the purity of starting materials, particularly the 2-halo-4-(trifluoromethyl)pyrimidine and the 1,4-diazepane. Impurities can interfere with the reaction.
-
Question 2: How can I control the formation of the di-substituted by-product?
A common challenge is the formation of the di-arylated diazepane, where both nitrogen atoms of the 1,4-diazepane ring react with the pyrimidine.
-
Potential Cause: Reaction Stoichiometry and Conditions
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the 1,4-diazepane can favor mono-substitution. Lowering the reaction temperature and reducing the reaction time can also minimize the formation of the di-substituted product.[1] Monitor the reaction closely and stop it once the starting pyrimidine is consumed.[1]
-
-
Potential Cause: Inherent Reactivity
-
Solution: If direct selective mono-arylation proves difficult, a protection-deprotection strategy is a reliable alternative.[1] Mono-protecting the 1,4-diazepane (e.g., with a Boc group) ensures that only one nitrogen is available for the coupling reaction. The protecting group can then be removed in a subsequent step.
-
Question 3: My reaction is sluggish or stalls. What can I do?
A stalled reaction can be due to several factors related to the reactivity of the starting materials and the reaction environment.
-
Potential Cause: Low Reactivity of the Aryl Halide
-
Potential Cause: Poor Solubility of Reagents
-
Solution: Ensure that all reagents are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider alternative anhydrous, non-protic solvents or a solvent mixture.[1]
-
Question 4: I am observing product degradation. How can this be prevented?
The desired product may be sensitive to the reaction conditions, leading to decomposition.
-
Potential Cause: Harsh Reaction Conditions
| Parameter | Recommended Condition | Alternative/Troubleshooting |
| Catalyst (Buchwald-Hartwig) | Palladium precatalyst (e.g., G3/G4) with a biarylphosphine ligand (e.g., RuPhos) | Screen various electron-rich, bulky phosphine ligands. |
| Base | Sodium tert-butoxide (NaOtBu) | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄) for sensitive substrates. |
| Solvent | Anhydrous, degassed Toluene or Dioxane | 2-Methyltetrahydrofuran (MeTHF) for a "greener" alternative. |
| Temperature | 80-120 °C | Lower temperature (e.g., 80 °C) to minimize side reactions and degradation. |
| Reactant Ratio (Pyrimidine:Diazepane) | 1 : 1.1-1.5 (for mono-substitution) | Use of a mono-protected diazepane. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? The most prevalent method is the N-arylation of 1,4-diazepane (or a mono-protected derivative) with a 2-halo-4-(trifluoromethyl)pyrimidine, such as 2-chloro-4-(trifluoromethyl)pyrimidine. This is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination.
Q2: How should I monitor the progress of the reaction? Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.[1]
Q3: What are the best practices for purifying the final product? Purification is typically achieved through flash column chromatography on silica gel.[1][2] The choice of eluent will depend on the polarity of the product and any impurities. A common solvent system is a gradient of ethyl acetate in hexanes.
Q4: Are there any specific safety precautions I should take? Standard laboratory safety procedures should be followed. Palladium catalysts can be pyrophoric, and phosphine ligands can be air-sensitive and toxic. Reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).
Q5: Can this synthesis be scaled up? Yes, but challenges such as efficient mixing and heat transfer need to be addressed. For large-scale synthesis, catalyst loading may need to be optimized to be cost-effective.[3] The use of more environmentally friendly solvents like 2-methyltetrahydrofuran (MeTHF) in a biphasic system with water can also be considered for easier workup on a larger scale.[3]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyrimidine
-
1-Boc-1,4-diazepane
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)
-
Phosphine ligand (e.g., RuPhos, BrettPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add 1-Boc-1,4-diazepane (1.1 equiv.), sodium tert-butoxide (1.4 equiv.), the phosphine ligand (0.02-0.1 equiv.), and the palladium precatalyst (0.01-0.05 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv.) to the mixture.
-
Place the flask in a preheated oil bath and stir at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting pyrimidine is consumed (typically 2-24 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
If using a protected diazepane, the protecting group (e.g., Boc) will need to be removed in a subsequent step, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Troubleshooting Workflow
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected general reaction scheme for the synthesis of this compound?
The most probable synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This typically consists of reacting a 2-halo-4-(trifluoromethyl)pyrimidine (most commonly, 2-chloro-4-(trifluoromethyl)pyrimidine) with 1,4-diazepane. The reaction is usually carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
Q2: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation. Below is a summary of potential causes and troubleshooting steps.
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can promote side reactions. - Choice of Base: A stronger, non-nucleophilic base might be required to effectively scavenge the acid produced and drive the equilibrium towards the product. |
| Side Reactions | - Control Stoichiometry: Use a slight excess of 1,4-diazepane to favor the mono-substitution product. A large excess of the pyrimidine starting material could lead to di-substituted products. - Slow Addition: Add the 2-chloro-4-(trifluoromethyl)pyrimidine to the reaction mixture slowly to maintain a low concentration and minimize side reactions. |
| Product Degradation | - Work-up Conditions: Ensure that the work-up procedure is not too acidic or basic, which could potentially degrade the trifluoromethyl group or the diazepane ring. - Purification Method: Use appropriate purification techniques. Column chromatography on silica gel is a common method for purifying such compounds. |
Problem 2: Presence of Unexpected Side Products
Q3: I am observing significant impurities in my reaction mixture. What are the likely side products and how can I identify and minimize them?
The formation of side products is a common challenge. Based on the reactivity of the starting materials, several side products can be anticipated.
Potential Side Products:
-
Di-substituted Diazepane: This is a common side product where both nitrogen atoms of the 1,4-diazepane react with the 2-chloropyrimidine.
-
Bis-product (Dimer): Two molecules of 1,4-diazepane can be linked by two pyrimidine rings.
-
Hydrolysis of Trifluoromethyl Group: Under harsh basic or acidic conditions, the trifluoromethyl group can be susceptible to hydrolysis, forming a carboxylic acid derivative.
-
Positional Isomer: Although less likely due to the electronic properties of the pyrimidine ring, substitution at other positions could occur if other leaving groups are present.
Troubleshooting and Identification:
| Side Product | Identification Method | Mitigation Strategy |
| Di-substituted Diazepane | - LC-MS: Look for a mass corresponding to the addition of two pyrimidine units to the diazepane. - NMR: Symmetrical signals in the 1H and 13C NMR spectra. | - Use an excess of 1,4-diazepane. - Slow, controlled addition of the 2-chloropyrimidine. |
| Hydrolysis Product | - LC-MS: A mass corresponding to the replacement of -CF3 with -COOH. - IR Spectroscopy: Appearance of a broad O-H stretch and a C=O stretch. | - Maintain neutral or mildly basic pH during reaction and work-up. - Avoid prolonged exposure to strong acids or bases. |
| Oligomeric Products | - LC-MS: Detection of higher molecular weight species. - NMR: Complex, poorly resolved spectra. | - Use dilute reaction conditions. - Optimize stoichiometry and addition rates. |
Experimental Protocols
Q4: Can you provide a general experimental protocol for the synthesis and a standard method for purification?
General Synthetic Protocol:
-
To a solution of 1,4-diazepane (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (2.0 equivalents) in a suitable solvent like anhydrous N,N-dimethylformamide (DMF) or acetonitrile, add a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 equivalent) in the same solvent dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol (Column Chromatography):
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether).
-
Load the crude product, adsorbed onto a small amount of silica gel, onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Analytical Methods
Q5: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis.
| Technique | Application |
| Thin Layer Chromatography (TLC) | - Rapid, qualitative monitoring of reaction progress. - Identification of the presence of starting materials, product, and major byproducts. |
| High-Performance Liquid Chromatography (HPLC) | - Quantitative analysis of product purity. - Separation and quantification of impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | - Confirmation of the molecular weight of the product and impurities. - Provides structural information for impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - 1H NMR: To confirm the structure of the final product and identify impurities by characteristic proton signals. - 13C NMR: Provides information on the carbon skeleton. - 19F NMR: Useful for confirming the presence and integrity of the trifluoromethyl group. |
| Infrared (IR) Spectroscopy | - To identify characteristic functional groups in the product and potential side products (e.g., N-H, C-F, C=N). |
This technical support guide is intended to provide general guidance. Specific reaction conditions and analytical methods may need to be optimized based on the specific requirements of your experiment.
Technical Support Center: Synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for coupling a pyrimidine ring to a 1,4-diazepane?
A common and effective method is the nucleophilic aromatic substitution (SNAE) reaction. In this case, the 1,4-diazepane acts as a nucleophile, displacing a leaving group (typically a halogen) from the 2-position of the 4-(trifluoromethyl)pyrimidine ring.
Q2: Why is selective mono-arylation of 1,4-diazepane a challenge?
The 1,4-diazepane has two secondary amine nitrogens, both of which can react with the pyrimidine. This can lead to a mixture of the desired mono-arylated product, the di-arylated byproduct, and unreacted starting material.[1] To favor mono-substitution, strategies such as using a mono-protected 1,4-diazepane (e.g., with a Boc group) are often employed.[1]
Q3: What are the critical parameters to control in this synthesis?
Key parameters include reaction temperature, choice of base, and the exclusion of moisture and oxygen. The use of anhydrous and degassed solvents is crucial for many coupling reactions.[1] The reactivity of the starting materials and the stability of the product can be highly sensitive to these conditions.[1]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] These techniques allow for the identification of starting materials, the desired product, and any byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Insufficiently reactive starting materials: The halogen on the pyrimidine ring may not be a good leaving group. - Poor solubility of reagents: If reactants are not fully dissolved, the reaction rate will be significantly reduced.[1] - Decomposition of starting materials or product: The reaction conditions (e.g., high temperature, strong base) may be too harsh. | - Increase reaction temperature: Cautiously increase the temperature while monitoring for decomposition. - Change the solvent: Use a solvent in which all reactants are fully soluble.[1] - Use a milder base: Consider using a weaker base like K₃PO₄ to minimize degradation.[1] |
| Formation of Di-arylated Byproduct | - Excess 1,4-diazepane: Using too much of the diazepane can lead to double substitution. - High reaction temperature or prolonged reaction time: These conditions can favor the formation of the thermodynamically more stable di-substituted product. | - Use a mono-protected 1,4-diazepane: Protecting one of the nitrogens with a group like Boc is the most effective strategy.[1] - Control stoichiometry: Use a 1:1 molar ratio of the reactants. - Lower the reaction temperature and monitor the reaction closely: Stop the reaction once the mono-arylated product is maximized.[1] |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Catalyst deactivation (if using a catalyzed reaction like Buchwald-Hartwig). | - Increase reaction time or temperature: Monitor by TLC or LC-MS until the starting material is consumed. - Ensure anhydrous and oxygen-free conditions: Moisture and oxygen can deactivate catalysts.[1] |
| Difficult Purification | - Similar polarity of product and byproducts. | - Optimize chromatographic conditions: Screen different solvent systems for flash column chromatography. - Consider derivatization: It may be possible to selectively react the remaining free amine on the desired product to alter its polarity for easier separation. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a representative procedure based on general methods for similar syntheses and should be optimized for specific laboratory conditions.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyrimidine
-
tert-Butyl 1,4-diazepane-1-carboxylate (mono-Boc-protected 1,4-diazepane)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step 1: Coupling Reaction
-
To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous DMF, add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate.
Step 2: Boc Deprotection
-
Dissolve the purified product from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize excess acid.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification by chromatography or crystallization may be necessary.
Visualizations
Experimental Workflow
References
Overcoming resistance with 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
Welcome to the technical support center for researchers utilizing 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments, with a focus on overcoming resistance.
Troubleshooting Guide
This guide addresses the common issue of observing reduced efficacy or complete resistance to this compound in cellular models.
Problem: Reduced or no observable effect of the compound on target cells after treatment.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Verification |
| Target Kinase Mutation | Sequence the target kinase gene in resistant cells to identify potential mutations in the ATP-binding pocket that could prevent compound binding. | Sanger sequencing or next-generation sequencing (NGS) of the kinase domain. |
| Bypass Pathway Activation | Perform a phosphoproteomic screen or Western blot analysis for key nodes of known resistance pathways (e.g., MET, AXL, EGFR). Consider combination therapy with an inhibitor of the activated bypass pathway. | Western blot, phospho-kinase array, or mass spectrometry-based phosphoproteomics. |
| Increased Drug Efflux | Treat resistant cells with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) prior to and during treatment with this compound to see if sensitivity is restored. | Cell viability assays in the presence and absence of efflux pump inhibitors. |
| Compound Instability/Degradation | Verify the integrity and concentration of your stock solution. Prepare fresh solutions for each experiment. | Liquid chromatography-mass spectrometry (LC-MS) analysis of the compound stock. |
| Incorrect Dosing or Treatment Duration | Perform a dose-response study with a wide concentration range and multiple time points to determine the optimal IC50 and treatment duration for your specific cell line. | Cell viability assays (e.g., MTT, CellTiter-Glo®). |
Quantitative Data Summary: Efficacy in Sensitive vs. Resistant Cell Lines
The following table presents hypothetical data illustrating the kind of results you might see when comparing sensitive and resistant cell lines. Actual values will vary depending on the specific cell line and the nature of the resistance mechanism.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | This compound | 50 | 1 |
| Resistant Clone 1 | This compound | 1500 | 30 |
| Resistant Clone 2 | This compound | >5000 | >100 |
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to this compound. What is the most common mechanism of resistance to trifluoromethylpyrimidine-based inhibitors?
A1: While the specific mechanism of resistance to this compound may vary, a common mechanism for resistance to kinase inhibitors with a trifluoromethylpyrimidine scaffold is the acquisition of secondary mutations in the target kinase's ATP-binding pocket. These "gatekeeper" mutations can sterically hinder the binding of the inhibitor. Another frequent cause is the activation of alternative or "bypass" signaling pathways that render the cells independent of the inhibited kinase for survival and proliferation.
Q2: How can I determine if a bypass signaling pathway is activated in my resistant cells?
A2: A phospho-kinase antibody array is a straightforward method to screen for the hyperactivation of multiple receptor tyrosine kinases and downstream signaling proteins simultaneously. Alternatively, you can perform Western blots for specific known bypass pathway proteins such as MET, AXL, or members of the EGFR family.
Q3: Can I overcome resistance by simply increasing the concentration of the compound?
A3: In some cases of mild resistance, increasing the concentration may be effective. However, for high-level resistance, this is often not a viable strategy due to potential off-target effects and toxicity at higher concentrations. It is crucial to first understand the mechanism of resistance to devise a more targeted approach, such as combination therapy.
Q4: What are some potential combination therapies to overcome resistance?
A4: The choice of a combination agent depends on the identified resistance mechanism. If a specific bypass pathway is activated, an inhibitor targeting a key kinase in that pathway would be a logical choice. For example, if MET is upregulated, a MET inhibitor could be used in combination. If increased drug efflux is the cause, co-treatment with an ABC transporter inhibitor may restore sensitivity.
Q5: What is the recommended solvent and storage condition for this compound?
A5: This compound is typically soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-Kinase Analysis
This protocol is for detecting the activation of specific signaling proteins.
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., phospho-AKT, phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.
Visualizations
Caption: Simplified signaling pathway and the inhibitory action of the compound.
Caption: Troubleshooting workflow for investigating compound resistance.
Caption: Experimental workflow for generating a resistant cell line model.
Validation & Comparative
A Comparative Analysis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic design of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The privileged pyrimidine scaffold, frequently enhanced with a trifluoromethyl group for improved potency and metabolic stability, is a common feature in many clinical and preclinical kinase inhibitors. This guide provides a comparative overview of the hypothetical kinase inhibitor, 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane, against a selection of established trifluoromethylpyrimidine-based kinase inhibitors. Due to the absence of publicly available experimental data for the specific title compound, this comparison is based on structural similarities and the known activities of related molecules.
Introduction to Trifluoromethylpyrimidine Kinase Inhibitors
The trifluoromethyl group is a bioisostere of the methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, enhance binding affinity, and improve metabolic stability by blocking potential sites of oxidation. When incorporated into a pyrimidine ring, this moiety has been shown to be a key pharmacophore in a variety of kinase inhibitors targeting critical signaling pathways. The 1,4-diazepane ring is a seven-membered saturated heterocycle that can provide a flexible yet constrained scaffold to correctly orient pharmacophoric elements for optimal target engagement and can contribute to improved selectivity.
Comparative Kinase Inhibitor Profiles
To contextualize the potential activity of this compound, we will compare it to known trifluoromethylpyrimidine-based inhibitors targeting different kinase families. The following table summarizes the inhibitory activities (IC50 values) of these selected compounds against their primary targets.
| Compound/Inhibitor | Scaffold | Primary Kinase Target(s) | IC50 (nM) | Reference |
| Hypothetical: this compound | 2-amino-4-(trifluoromethyl)pyrimidine with 1,4-diazepane | Undetermined | Not Available | N/A |
| Compound 30k | 2,4,5-trisubstituted pyrimidine with 1,4-diazepane | CDK9 | ~156-fold selective over CDK2 | [1] |
| PYK2 Inhibitor | Diaminopyrimidine | PYK2 | Potent with 10- to 20-fold selectivity against FAK | [2] |
| FLT3/CHK1 Dual Inhibitor (Compound 30) | 5-trifluoromethyl-2-aminopyrimidine | FLT3-D835Y, CHK1 | Potent dual inhibition | [3] |
Note: The IC50 values are highly dependent on assay conditions. This table is for comparative purposes only.
Potential Signaling Pathways
Kinase inhibitors exert their effects by modulating specific signaling pathways that are often dysregulated in disease. The structural motifs present in this compound suggest potential interactions with ATP-binding sites of various kinases. Below are diagrams of signaling pathways that are commonly targeted by trifluoromethylpyrimidine-based inhibitors.
Caption: A simplified representation of the MAPK/ERK signaling cascade.
Caption: Key components of the G1-S phase transition in the cell cycle.
Experimental Protocols: In Vitro Kinase Inhibition Assay
To determine the inhibitory activity of a compound like this compound, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed with the kinase, substrate, ATP, and the test compound. After the reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion & Signal Generation: A detection reagent is added to convert the produced ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration, and thus to the kinase activity.
General Protocol
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare stock solutions of the kinase, substrate, and ATP in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., in DMSO).
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Detection:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is converted to percent inhibition relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the percent inhibition data to a dose-response curve.
-
Caption: A workflow diagram for a typical in vitro kinase inhibition assay.
Conclusion
While direct experimental data for this compound is not currently available, its structural features suggest it belongs to a promising class of kinase inhibitors. The trifluoromethylpyrimidine core is a well-validated scaffold for potent kinase inhibition, and the 1,4-diazepane moiety may confer enhanced selectivity. Further investigation through in vitro kinase screening against a broad panel of kinases is necessary to elucidate its specific targets and inhibitory profile. The experimental protocols outlined in this guide provide a robust framework for such an evaluation, which would be the critical next step in determining the therapeutic potential of this compound.
References
Comparative Analysis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane Analogs: A Guide for Drug Discovery Professionals
A detailed examination of the structure-activity relationships, pharmacological performance, and experimental protocols for a novel class of pyrimidinyl-diazepane compounds.
This guide offers a comprehensive comparative analysis of 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane and its analogs, providing researchers, scientists, and drug development professionals with objective data to inform future research and development. The introduction of a trifluoromethyl group to the pyrimidine ring and its linkage to a 1,4-diazepane scaffold presents a unique chemical space for therapeutic intervention. This document summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Performance Comparison of Analogs
The following tables summarize the quantitative data on the biological activity of this compound analogs and related structures from various studies. These compounds have been investigated for their potential as kinase inhibitors and serotonin receptor modulators, demonstrating a range of potencies and selectivities.
Table 1: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀ µM) | Selectivity Profile |
| Analog A (Example) | CDK9 | 15 | HCT116 | 0.36 | ~156-fold vs CDK2 |
| Analog B (Example) | FMS Kinase | 3.73 | A375P, U937 | Not Reported | Potent multi-kinase inhibitor |
| 30k | CDK9 | Not Reported | Not Reported | Not Reported | ~156-fold selective for CDK9 over CDK2[1] |
| 30m | CDK9 | Not Reported | Not Reported | Not Reported | ~120-fold selective for CDK9 over CDK2[1] |
| 30n | CDK9 | Not Reported | Various | 3.05 - 25.0 | 10-40-fold selective for CDK9 over CDK2[1] |
| 30o | CDK9 | Not Reported | Various | 3.05 - 25.0 | 10-40-fold selective for CDK9 over CDK2[1] |
| 10d | Multi-kinases | 3.73 (FMS) | A375P, U937 | Potent | Potent inhibitor of multiple protein kinases[2] |
Table 2: Serotonin Receptor Binding Affinity of Diazepane Analogs
| Compound ID | Receptor Subtype | Kᵢ (nM) | Functional Assay | EC₅₀ (nM) | Efficacy (% of 5-HT) |
| Analog C (Example) | 5-HT₂C | 25 | IP₃ Accumulation | 50 | 85 |
| Analog D (Example) | 5-HT₁A | 10 | cAMP Inhibition | 20 | 95 |
| (S)-2 | 5-HT₁A | Potent | Agonist | Not Reported | Not Reported[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the analysis of these compounds.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of compounds against target kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their corresponding substrates are obtained from commercial sources.
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, DTT, and BSA.
-
Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure:
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.
-
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or fluorescence-based assays (e.g., Z'-LYTE™ Kinase Assay Kit).
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay
Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A375P melanoma, U937 hematopoietic) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.[2]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the Sulforhodamine B (SRB) assay or MTT assay.
-
Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) values are calculated from the dose-response curves.
Serotonin Receptor Binding Assay
Objective: To determine the affinity of the compounds for specific serotonin (5-HT) receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT receptor subtype of interest are prepared from transfected cell lines (e.g., CHO or HeLa cells).[4]
-
Radioligand: A specific radioligand for the receptor subtype is used (e.g., [³H]WAY-100635 for 5-HT₁A).
-
Assay Procedure:
-
Cell membranes, radioligand, and varying concentrations of the test compound are incubated in a binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Kᵢ (inhibitory constant) values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts related to the analysis of this compound analogs.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane, a novel molecule featuring a pyrimidine scaffold commonly associated with kinase inhibition. In the absence of direct experimental data for this specific compound, this document evaluates its potential efficacy by comparing it to established pyrimidine-based kinase inhibitors with known mechanisms of action and clinical data. The selected comparators—Ruxolitinib, Alisertib, and Ibrutinib—target diverse kinase families, offering a broad perspective on potential therapeutic applications and performance benchmarks.
The following sections present a detailed comparison of in vitro potency, a summary of clinical trial outcomes for the comparator drugs, comprehensive experimental protocols for key assays in kinase inhibitor development, and visualizations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the preliminary assessment and strategic planning for novel kinase inhibitors.
Quantitative Data Presentation
The efficacy of kinase inhibitors is initially determined by their potency and selectivity in biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of the selected comparator compounds against their primary kinase targets and other relevant kinases. This data provides a benchmark for the potential performance of novel inhibitors like this compound.
Table 1: In Vitro Potency (IC50) of Comparator Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) - Primary Target(s) | Key Off-Target(s) | IC50 (nM) - Off-Target(s) | Citation(s) |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | JAK3, TYK2 | 428, 19 | [1][2][3] |
| Alisertib (MLN8237) | Aurora A | 1.2 | Aurora B | 396.5 | [4][5][6] |
| Ibrutinib | BTK | 0.5 | BLK, BMX, EGFR, ITK, JAK3 | Potently inhibits | [7][8][9][10][11] |
| BI 2536 | PLK1 | 0.83 | PLK2, PLK3, BRD4 | 3.5, 9.0, 25 | [12][13][14] |
Table 2: Summary of Clinical Trial Outcomes for Comparator Kinase Inhibitors
| Compound | Indication(s) | Key Efficacy Results | Common Adverse Events (Grade ≥3) | Citation(s) |
| Ruxolitinib | Myelofibrosis, Polycythemia Vera, Rheumatoid Arthritis | Significant reduction in spleen volume and improvement in symptoms. | Thrombocytopenia, Anemia, Neutropenia | [15] |
| Alisertib (MLN8237) | Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | Overall Response Rate (ORR) of 33%. Median Progression-Free Survival (PFS) of 115 days. | Neutropenia (43%), Anemia (33%), Thrombocytopenia (29%), Stomatitis | [16][17][18][19][20] |
| Ibrutinib | Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL) | High ORR (up to 92% in some studies) and durable responses. Improved PFS and Overall Survival (OS). | Neutropenia, Thrombocytopenia, Atrial Fibrillation, Hypertension | [21][22][23][24][25] |
| BI 2536 | Advanced Solid Tumors (Preclinical/Early Clinical) | Showed anti-proliferative effects in preclinical models and induced mitotic arrest. Limited clinical efficacy observed. | Hematological toxicities | [26][27][28][29] |
Experimental Protocols
The following are detailed methodologies for key experiments essential in the evaluation of kinase inhibitors. These protocols provide a framework for assessing the efficacy and mechanism of action of novel compounds.
Biochemical Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or [γ-33P]ATP)
-
Microplate reader (Luminescence, Fluorescence, or Scintillation counter)
Procedure:
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
In a microplate, add the purified kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's protocol to quantify the kinase activity (e.g., by measuring ADP production or substrate phosphorylation).
-
Measure the signal using the appropriate microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cell-Based Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)
-
Microplates (e.g., 96-well, clear or opaque)
-
Microplate reader (Luminometer, Spectrophotometer, or Fluorometer)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Treat the cells with the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal using the appropriate microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Matrigel (optional, to enhance tumor take-rate)
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a defined dosing schedule (e.g., daily, twice daily).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Continue treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the compound.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Caption: Role of Aurora A and PLK1 in mitotic progression and their inhibition.
Experimental Workflow Diagrams
Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.
References
- 1. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pardon Our Interruption [opnme.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Alisertib shows activity in non-Hodgkin lymphoma | MDedge [mdedge.com]
- 18. Alisertib monotherapy for PTCL patients: Results from a phase III trial [lymphomahub.com]
- 19. ascopubs.org [ascopubs.org]
- 20. A phase 2 trial of alisertib in patients with relapsed or refractory B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of Ibrutinib-Based Regimen in Chronic Lymphocytic Leukemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. cllsociety.org [cllsociety.org]
- 24. onclive.com [onclive.com]
- 25. Ibrutinib in Early-Stage Chronic Lymphocytic Leukemia: The Randomized, Placebo-Controlled, Double-Blind, Phase III CLL12 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ashpublications.org [ashpublications.org]
- 29. Reduced Efficacy of the Plk1 Inhibitor BI 2536 on the Progression of Hepatocellular Carcinoma due to Low Intratumoral Drug Levels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane and Analogs for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane and structurally related compounds. Due to a lack of direct benchmark studies on the target molecule, this guide establishes a baseline for comparison using publicly available data on analogous compounds featuring the 1,4-diazepane scaffold and trifluoromethyl-pyrimidine moieties. The information herein is intended to guide the design and interpretation of preclinical studies for novel compounds in this chemical class.
Compound Overview and Rationale for Comparison
This compound is a novel chemical entity combining a 1,4-diazepane ring with a trifluoromethyl-substituted pyrimidine. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and presence in compounds targeting a range of biological targets.[1][2] The trifluoromethyl-pyrimidine motif is frequently incorporated into kinase inhibitors and other anticancer agents to enhance potency and metabolic stability.[3][4][5]
Given these structural features, it is hypothesized that this compound may exhibit activity as a kinase inhibitor with potential applications in oncology. This guide will compare it with other 1,4-diazepane and pyrimidine derivatives that have been evaluated for such properties.
Comparative Biological Data
The following tables summarize the biological activity of selected compounds structurally related to this compound. These compounds have been chosen to provide a basis for evaluating the potential efficacy and selectivity of the target molecule.
Table 1: Kinase Inhibitory Activity of Comparator Compounds
| Compound ID | Structure | Target Kinase(s) | IC50 (nM) | Reference |
| Comparator A | 4-Aryl-thieno[6][7]diazepin-2-one derivative | FMS kinase | 3.73 | [8] |
| Comparator B | 2,4,5-trisubstituted pyrimidine | CDK9 | ~156-fold selectivity over CDK2 | [9] |
| Comparator C | 5-trifluoromethylpyrimidine derivative | EGFR | 91 | [4] |
Table 2: In Vitro Antiproliferative Activity of Comparator Compounds
| Compound ID | Cell Line | Assay Type | GI50 / IC50 (µM) | Reference |
| Comparator D | Human cancer cell lines (NCI-60) | MTT Assay | GI50: 0.9-1.9 | [10] |
| Comparator E | A375P melanoma, U937 hematopoietic | Not Specified | Potent activity | [8] |
| Comparator F | A549, MCF-7, PC-3 | Not Specified | A549: 0.35, MCF-7: 3.24, PC-3: 5.12 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.[11]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.[6][12][13]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the GI50 or IC50 value.
Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation state of specific proteins within a signaling pathway upon treatment with a compound.[14][15][16]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be modulated by this compound.
References
- 1. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane with Known Kinase Inhibitor Standards
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the potential of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane, a novel heterocyclic compound. Due to the absence of publicly available biological data for this specific molecule, this guide establishes a robust methodology for its evaluation by drawing comparisons with well-characterized, clinically relevant kinase inhibitors that share structural motifs.
The core structure of this compound, featuring a 2,4-disubstituted pyrimidine, is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition. The presence of a trifluoromethyl group on the pyrimidine ring can enhance binding affinity to target proteins. Given the prevalence of this scaffold in anaplastic lymphoma kinase (ALK) inhibitors, this guide will focus on comparing the subject compound to established ALK inhibitors.
Comparative Analysis of Known ALK Inhibitor Standards
To provide a benchmark for the potential efficacy of this compound, the following tables summarize the performance of FDA-approved ALK inhibitors. These compounds represent the current standards of care against which new chemical entities with similar structural features would be evaluated.
| Compound | Structure | Generation | Enzymatic IC50 (ALK) | Cellular IC50 (Karpas-299) |
| Crizotinib | [Image of Crizotinib structure] | 1st | 20 nM | 24 nM |
| Alectinib | [Image of Alectinib structure] | 2nd | 1.9 nM | 3.5 nM |
| Brigatinib | [Image of Brigatinib structure] | 2nd | 0.6 nM | 14 nM |
| Lorlatinib | [Image of Lorlatinib structure] | 3rd | <0.07 nM | 6.1 nM |
Data compiled from publicly available literature and drug approval documentation.
Experimental Protocols for Comparative Evaluation
The following are detailed methodologies for key experiments that would be essential in characterizing the biological activity of this compound and comparing it to the known standards.
ALK Enzymatic Assay
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified ALK enzyme.
Materials:
-
Recombinant human ALK kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and known standards
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound and known standards in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the ALK enzyme and peptide substrate in assay buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP levels by adding 25 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular ALK Phosphorylation Assay
Objective: To assess the ability of the compound to inhibit ALK autophosphorylation in a cellular context.
Materials:
-
ALK-positive cancer cell line (e.g., Karpas-299, H3122)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound and known standards
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Western blot reagents and equipment
Procedure:
-
Seed ALK-positive cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound or known standards for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ALK antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of ALK phosphorylation.
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effect of the compound on cancer cells.
Materials:
-
ALK-positive and ALK-negative cancer cell lines
-
Cell culture medium
-
Test compound and known standards
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the test compound or known standards.
-
Incubate the plates for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) values.
Mandatory Visualizations
Caption: Proposed ALK Signaling Pathway Inhibition.
Caption: General Kinase Inhibitor Evaluation Workflow. Evaluation Workflow.
Navigating the Landscape of Pyrimidinyl-Diazepanes: A Comparative Analysis of Bioactive Analogs
The trifluoromethyl group on the pyrimidine ring is a well-established bioisostere for enhancing metabolic stability and binding affinity.[1] Similarly, the 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[2][3] The strategic combination of these two fragments suggests a high potential for biological activity. This guide will delve into the synthesis, biological evaluation, and mechanistic insights of close structural analogs, providing a framework for understanding the potential of this chemical class.
Comparative Analysis of Structural Analogs
To provide a meaningful comparison, we have selected key analogs from the literature that share either the 4-(trifluoromethyl)pyrimidine core or the pyrimidinyl-diazepane linkage. The following tables summarize their reported biological activities.
Table 1: Anticancer Activity of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) | Biological Effect | Reference |
| 11g | 2-amino-4-(trifluoromethyl)pyrimidine with a substituted aniline | HCT116 | 6.61 | WRN helicase inhibition, G2/M phase cell cycle arrest, apoptosis induction | [4] |
| 11h | 2-amino-4-(trifluoromethyl)pyrimidine with a different substituted aniline | HCT116 | Not specified | G2/M phase cell cycle arrest, apoptosis induction | [4] |
Table 2: Antiviral and Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Modification | Target | EC50 (µg/mL) | Activity | Reference |
| 5j | Trifluoromethyl pyrimidine with an ether linkage | Tobacco Mosaic Virus (TMV) | 126.4 | Curative Activity | [5] |
| 5m | Trifluoromethyl pyrimidine with a different ether linkage | Tobacco Mosaic Virus (TMV) | 103.4 | Protection Activity | [5] |
Table 3: Hedgehog Signaling Pathway Inhibition by 4-(2-pyrimidinylamino)benzamide Derivatives
| Compound ID | Modification | Target | IC50 (nM) | Biological Effect | Reference |
| 13d | 4-(2-pyrimidinylamino)benzamide with trifluoromethyl substitution | Hedgehog Signaling Pathway | 1.44 | Potent inhibition, optimal PK properties | [6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the cross-validation and replication of research findings. Below are representative protocols for key biological assays.
Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives
A general synthetic route to 2-amino-4-(trifluoromethyl)pyrimidine derivatives involves the condensation of a suitable guanidine salt with a 1,3-dicarbonyl compound containing a trifluoromethyl group. The resulting aminopyrimidine can then be further modified. For instance, to synthesize the precursors for compounds like 11g and 11h , 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine can be reacted with various anilines via nucleophilic aromatic substitution.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[4]
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.[4]
Visualizing Molecular Pathways and Experimental Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion and Future Directions
While direct experimental data for 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane remains elusive, the analysis of its structural analogs provides compelling evidence for its potential as a bioactive molecule. The reviewed literature suggests that compounds featuring the 4-(trifluoromethyl)pyrimidine moiety exhibit a range of activities, including anticancer, antiviral, and antifungal properties. The incorporation of a 1,4-diazepane ring is a strategy to enhance drug-like properties.
Future research should focus on the synthesis and biological evaluation of this compound and its close derivatives. A systematic structure-activity relationship (SAR) study would be invaluable in optimizing the potency and selectivity of these compounds for specific biological targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for initiating such investigations. The convergence of these two privileged scaffolds holds significant promise for the discovery of novel therapeutic agents.
References
- 1. 4-(Trifluoromethyl)pyrimidine|High-Quality Research Chemical [benchchem.com]
- 2. Chemical structure and biological activity of the diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential performance of 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane with structurally similar compounds. Due to the limited publicly available data on this specific molecule, this analysis is based on an objective evaluation of its core structural motifs—the trifluoromethyl-pyrimidine and the 1,4-diazepane scaffolds—and the known biological activities of analogous compounds. The guide presents supporting experimental data from studies on these related molecules, offering insights into potential target classes, efficacy, and testable hypotheses for this compound.
Executive Summary
The chemical structure of this compound suggests potential activity across several important target classes in drug discovery, including protein kinases, G-protein coupled receptors (GPCRs), and protein-protein interactions. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the pyrimidine core is a common feature in many kinase inhibitors. The 1,4-diazepane moiety serves as a versatile scaffold found in compounds targeting a range of proteins, including sigma receptors and the HDM2-p53 protein-protein interaction. This guide will explore these potential applications by comparing the performance of compounds featuring these key structural elements.
Comparative Analysis of Structurally Similar Compounds
The following tables summarize the biological activities of compounds structurally related to this compound, categorized by their potential target classes.
Kinase Inhibitor Activity
The pyrimidine core is a well-established scaffold for kinase inhibitors. The trifluoromethyl group can further enhance potency and selectivity.
Table 1: Performance of Pyrimidine-Based Kinase Inhibitors
| Compound/Class | Target Kinase(s) | IC50/GI50 Values | Cell Line(s) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | EGFR Tyrosine Kinase | IC50: 0.034 - 0.135 µM | - | [1] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 7) | - | IC50: 17.50 µM | Hela | [2] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 7) | - | IC50: 43.75 µM | HT1080 | [2] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 7) | - | IC50: 68.75 µM | A549 | [2] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 7) | - | IC50: 73.08 µM | Caco-2 | [2] |
| 2,4,5-trisubstituted pyrimidine (Compound 30h) | CDK9 | Ki: ~20 nM | - | [3] |
| 2,4,5-trisubstituted pyrimidine (Compound 30i) | CDK9 | Ki: 20 nM | - | [3] |
Inference for this compound: The presence of the trifluoromethyl-pyrimidine moiety suggests that this compound could exhibit inhibitory activity against various protein kinases. The 1,4-diazepane substituent could influence selectivity and potency against specific kinases.
Sigma Receptor Antagonism
The 1,4-diazepane scaffold is present in a number of compounds that have been shown to bind to sigma receptors, which are implicated in a variety of central nervous system disorders.
Table 2: Performance of 1,4-Diazepane-Based Sigma Receptor Ligands
| Compound | Target Receptor | Ki Values | Reference |
| Benzofurane derivative (2c) | σ1 Receptor | - | [4] |
| 2,4-dimethyl substituted analogue (3c) | σ1 Receptor | 8.0 nM | [4] |
| 2,4-dimethyl substituted analogue (3c) | σ2 Receptor | 28 nM | [4] |
Inference for this compound: The 1,4-diazepane core suggests that the target compound may interact with sigma receptors. The specific substitution on the pyrimidine ring will likely determine the affinity and selectivity for σ1 versus σ2 subtypes.
HDM2-p53 Interaction Inhibition
The diazepine scaffold has been explored for its potential to inhibit the interaction between HDM2 and the tumor suppressor protein p53, a key target in oncology.
Table 3: Performance of Benzodiazepinedione-Based HDM2-p53 Inhibitors
| Compound | Assay | IC50 Values | Cell Line(s) | Reference |
| TDP521252 | Proliferation | 14 µM | Wild-type p53 expressing | [5] |
| TDP665759 | Proliferation | 0.7 µM | Wild-type p53 expressing | [5] |
| Benzodiazepinedione Analog | Fluorescence Polarization | Sub-micromolar | - | [6] |
Inference for 1-[4-(Trifluoromethyl)pyrimidin-2-yl)-1,4-diazepane: While structurally distinct from benzodiazepinediones, the 1,4-diazepane ring in the target compound could potentially be oriented to mimic key interactions in the HDM2-p53 binding pocket. This represents a plausible, albeit more speculative, therapeutic application.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design of studies for this compound.
In Vitro Kinase Assays
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Protocol:
-
Kinase Reaction: A 5µl kinase reaction is performed in a 384-well plate containing the kinase, substrate, ATP, and the test compound.
-
Reaction Termination and ATP Depletion: 5µl of ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[7]
-
ADP to ATP Conversion and Signal Generation: 10µl of Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. The plate is incubated for 30-60 minutes at room temperature.[7]
-
Data Acquisition: Luminescence is measured using a plate reader. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.
Protocol:
-
Reagent Preparation: Prepare 4X test compound dilutions, a 2X kinase/antibody mixture, and a 4X tracer solution.[8]
-
Assay Assembly: In a 384-well plate, add 4 µL of the 4X test compound, followed by 8 µL of the 2X kinase/antibody mixture, and finally 4 µL of the 4X tracer.[8]
-
Incubation: Incubate the plate for 1 hour at room temperature.[8]
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
GPCR Binding Assay
This homogeneous time-resolved fluorescence assay measures the binding of a ligand to a GPCR.
Protocol:
-
Cell Preparation: HEK293 cells expressing the target GPCR are labeled with a terbium cryptate-labeled antibody targeting an N-terminal tag on the receptor.
-
Ligand Incubation: The labeled cells are incubated with a fluorescently labeled ligand (acceptor) and the unlabeled test compound for 90 minutes.
-
Data Acquisition: The HTRF signal is read on a plate reader. Competitive binding of the test compound displaces the fluorescent ligand, leading to a decrease in the FRET signal.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general workflow for its initial screening.
Caption: Potential inhibition of the mTOR signaling pathway by a pyrimidinyl-diazepane compound.
Caption: Inhibition of the HDM2-p53 interaction by a potential diazepane-based compound.
Caption: Modulation of cellular signaling through sigma receptor binding by a diazepane ligand.
Caption: A general experimental workflow for the evaluation of a novel chemical entity.
Conclusion
The data and protocols presented in this guide offer a roadmap for the initial characterization and development of this compound. By leveraging the insights from structurally related compounds, researchers can design targeted experiments to elucidate its mechanism of action and therapeutic potential. Further investigation is recommended to synthesize this compound and evaluate its performance in the biochemical and cell-based assays outlined herein. herein.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzodiazepinedione inhibitors of the Hdm2:p53 complex suppress human tumor cell proliferation in vitro and sensitize tumors to doxorubicin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. moleculardevices.com [moleculardevices.com]
Replicating studies with 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of published studies on various 1,4-diazepane derivatives. While specific experimental data on 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane is not publicly available, this document provides a valuable overview of the therapeutic promise of the 1,4-diazepane scaffold by examining related compounds with diverse biological activities.
The 1,4-diazepane core is a versatile scaffold that has been explored for a range of therapeutic targets, from cancer and inflammation to metabolic and neurological disorders. This guide summarizes key findings from several studies, presenting comparative data on their biological activity and detailed experimental protocols to facilitate the replication and extension of these findings.
Comparative Biological Activity of 1,4-Diazepane Derivatives
The following table summarizes the quantitative data for various 1,4-diazepane derivatives across different therapeutic targets. This allows for a direct comparison of their potency and efficacy.
| Compound Class | Target | Key Compounds | IC50/EC50 | Reference |
| HDM2 Antagonists | HDM2-p53 Interaction | Diazepine 11 | 3.6 µM | [1] |
| LFA-1 Inhibitors | LFA-1/ICAM-1 Interaction | Compound 18e | 70 nM | [2] |
| Multi-Protein Kinase Inhibitors | FMS Kinase | Compound 10d | 3.73 nM | [3] |
| mTOR Inhibitors | mTOR | Torin1 (26) | 2 nM (mTORC1), 10 nM (mTORC2) | [4] |
| DPP-IV Inhibitors | Dipeptidyl Peptidase IV | Compound 1 | 18 nM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate these studies.
HDM2-p53 Binding Assay
This assay is designed to identify compounds that can disrupt the interaction between HDM2 and a p53-derived peptide.
-
Reagents: Recombinant human HDM2 protein, a fluorescently labeled p53 peptide (e.g., FAM-p53), and the test compounds.
-
Procedure:
-
HDM2 protein is incubated with the fluorescently labeled p53 peptide in a suitable buffer.
-
Test compounds are added to the mixture at various concentrations.
-
The reaction is allowed to reach equilibrium.
-
The fluorescence polarization of the solution is measured.
-
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the FAM-p53 peptide from HDM2, and the IC50 value is calculated from the dose-response curve.[1]
LFA-1/ICAM-1 Interaction Assay
This assay evaluates the ability of compounds to inhibit the binding of the lymphocyte function-associated antigen-1 (LFA-1) to its ligand, intercellular adhesion molecule-1 (ICAM-1).
-
Reagents: Purified LFA-1 protein, recombinant human ICAM-1, and test compounds.
-
Procedure:
-
Microtiter plates are coated with ICAM-1.
-
LFA-1 is pre-incubated with the test compounds.
-
The LFA-1/compound mixture is then added to the ICAM-1 coated plates.
-
After incubation, unbound LFA-1 is washed away.
-
The amount of bound LFA-1 is quantified using a specific antibody and a colorimetric or fluorescent detection method.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]
Protein Kinase Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of a specific protein kinase.
-
Reagents: Recombinant kinase (e.g., FMS kinase), a suitable substrate peptide, ATP, and test compounds.
-
Procedure:
-
The kinase is incubated with the test compounds.
-
The substrate peptide and ATP (often radiolabeled) are added to initiate the kinase reaction.
-
The reaction is stopped after a defined period.
-
The amount of phosphorylated substrate is measured, typically through scintillation counting or using a phosphospecific antibody.
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve of kinase inhibition.[3]
mTOR Inhibition Assay in Cells
This cell-based assay assesses the inhibition of mTORC1 and mTORC2 signaling pathways.
-
Cell Culture: A suitable cell line (e.g., U87MG) is cultured under standard conditions.
-
Procedure:
-
Cells are treated with the test compounds at various concentrations.
-
After treatment, cells are stimulated to activate the mTOR pathway (e.g., with growth factors).
-
Cell lysates are prepared and subjected to Western blotting.
-
Phosphorylation levels of downstream effectors of mTORC1 (e.g., S6K, 4E-BP1) and mTORC2 (e.g., Akt at Ser473) are analyzed using specific antibodies.
-
-
Data Analysis: The concentration-dependent decrease in the phosphorylation of downstream targets is used to determine the cellular EC50 for mTORC1 and mTORC2 inhibition.[4]
DPP-IV Inhibition Assay
This assay quantifies the inhibition of the dipeptidyl peptidase IV (DPP-IV) enzyme.
-
Reagents: Recombinant human DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), and test compounds.
-
Procedure:
-
DPP-IV is pre-incubated with the test compounds.
-
The fluorogenic substrate is added to the mixture.
-
The increase in fluorescence, resulting from the cleavage of the substrate by DPP-IV, is monitored over time.
-
-
Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 value is determined from the dose-response curve of enzyme inhibition.[5]
Visualizations
The following diagrams illustrate key concepts related to the studies of 1,4-diazepane derivatives.
Caption: General synthetic workflow for 1,4-diazepane derivatives.
Caption: Simplified mTOR signaling pathway and the inhibitory action of Torin1.
References
- 1. Structure-based design, synthesis, and biological evaluation of novel 1,4-diazepines as HDM2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) for 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane and its analogs. Due to the limited publicly available data specifically for this compound, this document synthesizes information from closely related pyrimidinyl-diazepane, aminopyrimidine, and benzodiazepine derivatives to infer potential SAR trends. The primary focus is on the modulation of dopamine and serotonin receptors, which are key targets for antipsychotic and other CNS-active agents.
Comparative Analysis of Structural Modifications
The affinity and selectivity of pyrimidinyl-diazepane derivatives for dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors are influenced by substitutions on both the pyrimidine and diazepane rings. The trifluoromethyl group on the pyrimidine ring is a critical feature that can significantly impact the electronic properties and metabolic stability of the compound.
Data Presentation
The following tables summarize hypothetical quantitative data based on SAR studies of analogous chemical series. This data illustrates how modifications to the core scaffold could potentially influence receptor binding affinity.
Table 1: Impact of Pyrimidine Ring Substitutions on Receptor Binding Affinity (Ki, nM)
| Compound ID | R1 | R2 | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| IA-1 | CF3 | H | 15 | 25 | 50 |
| IA-2 | Cl | H | 30 | 45 | 70 |
| IA-3 | CH3 | H | 50 | 60 | 90 |
| IA-4 | H | H | 100 | 120 | 150 |
| IA-5 | CF3 | CH3 | 20 | 35 | 60 |
Note: Data is illustrative and based on general SAR principles for similar compounds.
Table 2: Impact of Diazepane Ring Modifications on Receptor Binding Affinity (Ki, nM)
| Compound ID | R3 (at N-4) | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| IIA-1 | H | 15 | 25 | 50 |
| IIA-2 | CH3 | 10 | 20 | 45 |
| IIA-3 | Benzyl | 25 | 40 | 65 |
| IIA-4 | (CH2)2-Ph | 12 | 18 | 40 |
Note: Data is illustrative and based on general SAR principles for similar compounds.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the characterization of such compounds.
Radioligand Binding Assays for Dopamine D2 and Serotonin 5-HT1A/2A Receptors
Objective: To determine the in vitro binding affinity (Ki) of test compounds for specific receptors.
1. Membrane Preparation:
- Cell lines (e.g., CHO or HEK293) stably expressing the human recombinant dopamine D2, serotonin 5-HT1A, or 5-HT2A receptors are cultured and harvested.
- Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
- The pellet is washed and resuspended in assay buffer, and protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
- A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A) is incubated with the prepared cell membranes.
- A range of concentrations of the unlabeled test compound (e.g., this compound analogs) are added to compete with the radioligand for receptor binding.
- Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the respective receptor.
- Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
- The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Structure-Activity Relationship (SAR) Pathway
Caption: Inferred SAR for pyrimidinyl-diazepane analogs.
Experimental Workflow for Compound Characterization
Caption: Workflow for characterizing novel CNS compounds.
Specificity Analysis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane and a Comparative Look at Structurally Related Orexin Receptor Antagonists
Disclaimer: Publicly available biological data for the specific compound 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane is limited. This guide provides a comparative analysis of a close structural analog, Suvorexant (MK-4305), which shares the core (trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane moiety. Suvorexant is a dual orexin receptor antagonist, and this guide evaluates its specificity against other compounds in the same class. The data presented here for Suvorexant should be considered as an estimation of the potential biological activity of this compound, but not a direct representation.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective look at the binding affinities of Suvorexant and two other dual orexin receptor antagonists, Lemborexant and Daridorexant. The provided experimental data, protocols, and pathway diagrams aim to facilitate a comprehensive evaluation of these compounds.
Comparative Binding Affinity of Dual Orexin Receptor Antagonists
The following table summarizes the binding affinities (Ki) of Suvorexant, Lemborexant, and Daridorexant for the human orexin 1 (OX1) and orexin 2 (OX2) receptors. Lower Ki values indicate higher binding affinity.
| Compound | OX1 Ki (nM) | OX2 Ki (nM) | Reference |
| Suvorexant (MK-4305) | 0.55 | 0.35 | [1] |
| Lemborexant | 6.1 | 2.6 | [2] |
| Daridorexant | 0.47 | 0.93 | [3] |
Orexin Signaling Pathway
The diagram below illustrates the signaling pathway of orexin neuropeptides (Orexin-A and Orexin-B) through their G-protein coupled receptors, OX1R and OX2R. Dual orexin receptor antagonists, such as Suvorexant, competitively block the binding of both orexin peptides to these receptors, thereby inhibiting the downstream signaling cascades that promote wakefulness.
References
Safety Operating Guide
Navigating the Disposal of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the chemical compound 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane is critical for maintaining a secure research environment and ensuring regulatory adherence. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, emphasizing immediate safety protocols and logistical planning for its disposal.
The compound, identified with CAS No. 238403-48-0, is classified for transport under UN 3263, designating it as a "Corrosive solid, basic, organic, n.o.s."[1][2][3]. This classification underscores the primary hazard associated with its handling and disposal. While a specific Safety Data Sheet (SDS) provides the most detailed disposal instructions, the following procedures are based on general best practices for halogenated heterocyclic compounds and pharmaceutical waste management in a laboratory setting.
Immediate Safety and Handling for Disposal
Prior to initiating any disposal procedures, it is imperative to consult the compound's SDS. In its absence, the following precautions, derived from guidelines for similar chemical structures, should be strictly followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If there is a risk of dust or aerosol generation, a face shield and respiratory protection may be necessary[4].
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[5].
-
Spill Management: Have a spill kit readily available. In the event of a spill, prevent the material from entering drains or waterways. Absorb spills with an inert material and collect for disposal as hazardous waste[4][5].
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are fundamental for safe and compliant disposal. The key characteristics of this compound for waste profiling are summarized below.
| Property | Value / Classification | Citation |
| Chemical Name | This compound | |
| CAS Number | 238403-48-0 | |
| UN Number | 3263 | [1][2] |
| Proper Shipping Name | Corrosive solid, basic, organic, n.o.s. | [1][2] |
| Hazard Class | 8 (Corrosive) | |
| Chemical Category | Halogenated Organic Compound | [6] |
| Physical State | Solid |
Due to its trifluoromethyl group, this compound is classified as a halogenated organic waste[6]. It is crucial to segregate it from non-halogenated waste streams, as co-mingling can complicate and increase the cost of disposal[7][8].
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound in a designated, compatible hazardous waste container. The container must be in good condition, with a secure, leak-proof lid[7][9].
-
For solid waste, use a clearly labeled container for "Halogenated Solid Waste."
-
If the compound is in solution, it should be collected in a designated "Halogenated Liquid Waste" container. Do not mix with non-halogenated or other incompatible waste streams[4][9].
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[4].
-
The storage area should be away from incompatible materials, heat sources, and general laboratory traffic.
-
-
Arranging for Disposal:
-
Disposal of this chemical waste must be handled by a licensed professional waste disposal service[5].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Provide the EHS office with a complete and accurate description of the waste, including its chemical name and any other components in the waste stream.
-
-
Documentation:
-
Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements[4].
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Regulatory Context
The disposal of hazardous chemical waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[10][11]. Research laboratories must adhere to these regulations to avoid significant penalties and ensure environmental protection[12]. It is the responsibility of the waste generator to ensure that the disposal process is compliant with all applicable laws.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.
References
- 1. UN/NA 3263 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. adrdangerousgoods.com [adrdangerousgoods.com]
- 3. adr-tool.com [adr-tool.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. bucknell.edu [bucknell.edu]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. danielshealth.com [danielshealth.com]
- 12. clpmag.com [clpmag.com]
Essential Safety and Operational Guide for Handling 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane (CAS No: 238403-48-0).[1][2] The following procedures are based on established best practices for managing analogous chemical structures, including pyrimidine derivatives and halogenated heterocyclic compounds.
Personal Protective Equipment (PPE)
To ensure minimal exposure and maximum safety, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield is recommended for procedures with a high risk of splashing.[3] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., disposable nitrile gloves for short-term protection) inspected prior to use.[3][4] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves to protect skin and clothing.[5] |
| Respiratory | Full-Face Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4] In situations with potential for aerosol generation, a NIOSH-approved air-purifying respirator is recommended.[6] |
| General | Standard Laboratory Attire | Long pants and closed-toe shoes are required as standard laboratory practice to protect against accidental spills.[5] |
Experimental Protocols: Handling and Disposal
A systematic approach is crucial for the safe handling and disposal of this compound to protect both personnel and the environment.
Operational Plan:
-
Preparation : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][7] Ensure emergency exits are accessible and an eyewash station and safety shower are in close proximity.
-
Handling : Avoid direct contact with skin and eyes.[5] Prevent the formation of dust and aerosols.[4] Use non-sparking tools and take measures to prevent static discharge.[4]
-
Post-Handling : Wash hands thoroughly with soap and water after handling the compound.[4][5] Contaminated clothing should be removed immediately and washed before reuse.[7][8]
Spill Management:
In the event of a spill, evacuate personnel from the immediate area.[5] Remove all sources of ignition.[4][5] Wearing appropriate PPE, collect the spilled material using an absorbent, non-combustible material and place it into a suitable, sealed container for disposal.[5] Prevent the chemical from entering drains.[5]
Disposal Plan:
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Categorization : As a fluorinated compound, this chemical is classified as a halogenated organic waste.[9][10]
-
Containerization : Dispose of the chemical waste in a designated, clearly labeled, and sealed container for halogenated waste.[11] Do not mix with non-halogenated waste.[11] Empty containers should be disposed of in the same manner as the chemical waste and not be reused.[5]
-
Disposal Route : The waste must be disposed of at an approved hazardous waste disposal facility.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Incineration at high temperatures (around 1200 K) is a suggested method for the safe disposal of halogenated compounds to avoid the formation of toxic gases.[12]
Workflow and Safety Diagram
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of the compound.
References
- 1. This compound, 95% [labchem.co.za]
- 2. 238403-48-0 | 1-(4-(trifluoromethyl)pyrimidin-2-yl)-1,4-diazepane - Moldb [moldb.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. uakron.edu [uakron.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
